molecular formula C9H9N3O B7829224 5-(3-methoxyphenyl)-1H-1,2,4-triazole

5-(3-methoxyphenyl)-1H-1,2,4-triazole

Cat. No.: B7829224
M. Wt: 175.19 g/mol
InChI Key: SYIYZFMMXUUGJW-UHFFFAOYSA-N
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Description

5-(3-Methoxyphenyl)-1H-1,2,4-triazole is a chemical compound with the molecular formula C9H9N3O and a molecular weight of 175.19 g/mol . It belongs to the 1,2,4-triazole chemical family, a class of heterocyclic compounds known for their significant potential in pharmaceutical and agrochemical research. While data on this specific compound is limited, structurally similar 1,2,4-triazole derivatives are extensively investigated for their diverse biological activities. Research indicates that compounds based on the 1,2,4-triazole scaffold, particularly those with methoxyphenyl substituents, demonstrate notable antitumor properties . These analogs have shown inhibitory effects on various human tumor cell lines, including those for prostate cancer, liver cancer, lung cancer, and chronic myelogenous leukemia . Furthermore, 1,2,4-triazole derivatives are recognized in scientific literature for a broader spectrum of biological activities, such as antimicrobial, analgesic, and antiviral effects . The structure-activity relationships (SAR) of these compounds make them a valuable template in medicinal chemistry for developing novel therapeutic agents. This product is intended for research purposes only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(3-methoxyphenyl)-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-13-8-4-2-3-7(5-8)9-10-6-11-12-9/h2-6H,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYIYZFMMXUUGJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Strategic Role of the 3-Methoxyphenyl Group in 1,2,4-Triazole Pharmacophores

Author: BenchChem Technical Support Team. Date: March 2026

This guide explores the structural and functional significance of the 3-methoxyphenyl group when incorporated into 1,2,4-triazole pharmacophores. It moves beyond general structure-activity relationships (SAR) to analyze the specific electronic, steric, and metabolic advantages this moiety confers in drug design, particularly for kinase inhibitors and anti-inflammatory agents.

Technical Guide for Medicinal Chemists & Drug Developers

Executive Summary

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, valued for its stability, dipole moment, and ability to engage in hydrogen bonding. However, the efficacy of this scaffold is heavily modulated by its substituents.[1] The 3-methoxyphenyl group (a phenyl ring substituted at the meta position with a methoxy group) has emerged as a critical determinant of potency and selectivity. Unlike its para-substituted counterparts, the 3-methoxyphenyl moiety often accesses specific hydrophobic sub-pockets (e.g., behind the gatekeeper residue in kinases) and offers a distinct metabolic profile. This guide details the mechanistic rationale for this preference and provides validated protocols for its synthesis and evaluation.

Structural & Electronic Rationale

The "Meta" Advantage

In rational drug design, the position of the methoxy group on a phenyl ring attached to a triazole core dictates the ligand's topology and electronic environment.

  • Gatekeeper Interaction (Kinases): In kinase inhibitors, the meta-methoxy group is frequently positioned to interact with the "gatekeeper" residue (often Threonine or Methionine) within the ATP-binding pocket. The oxygen atom can serve as a hydrogen bond acceptor for the threonine side chain hydroxyl, while the methyl group extends into the adjacent hydrophobic pocket.

  • Conformational Locking: The 3-methoxy substituent creates a specific steric bulk that can restrict the rotation of the phenyl ring relative to the triazole core. This pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty upon binding.

  • Electronic Modulation: The methoxy group is an electron-donating group (EDG) by resonance but electron-withdrawing by induction. At the meta position, the resonance effect is less direct on the triazole attachment point compared to the para position. This subtle electronic tuning affects the pKa of the triazole nitrogens, influencing their H-bond acceptor/donor capability.

Metabolic Stability vs. Para-Substitution

Para-methoxy groups are classic targets for rapid O-demethylation by CYP450 enzymes (e.g., CYP2D6), often leading to the formation of phenols which can undergo Phase II conjugation or oxidation to reactive quinones. The 3-methoxyphenyl placement often slows this metabolic clearance or shifts the metabolic soft spot, prolonging the pharmacodynamic half-life.

Case Studies in Pharmacophore Optimization

Case Study A: FLAP Antagonists (Inflammation)

In the development of 5-Lipoxygenase-Activating Protein (FLAP) inhibitors, the position of the methoxy group is a binary switch for activity.

  • Observation: A study on 1,2,4-triazole thioethers revealed that the 4-methoxyphenyl (para) derivative was inactive (

    
    ).
    
  • Optimization: Shifting the methoxy group to the 3-position (meta) restored potency significantly (

    
    ).
    
  • Mechanism: The meta-orientation allowed the substituent to fit into a restricted hydrophobic cleft of the FLAP protein that sterically excluded the para-isomer.

Case Study B: Tubulin Polymerization Inhibitors

While the 3,4,5-trimethoxyphenyl motif is the gold standard for colchicine-site binding, the 3-methoxyphenyl group often serves as a simplified, lipophilic probe.

  • Mechanism: The oxygen at the 3-position mimics the interactions of the A-ring of colchicine. In hybrid indole-triazole structures, this group anchors the molecule in the hydrophobic pocket of

    
    -tubulin, arresting cell division at the G2/M phase.
    

Visualizing the Pharmacophore Logic

The following diagram illustrates the binding mode differences and synthetic logic for 3-methoxyphenyl-1,2,4-triazoles.

G cluster_0 Scaffold & Substituent cluster_1 Biological Interaction cluster_2 Metabolic Outcome Triazole 1,2,4-Triazole Core (H-bond Acceptor/Donor) MetaMethoxy 3-Methoxyphenyl Group (Meta-OCH3) Triazole->MetaMethoxy Attached at C3/C5 Gatekeeper Kinase Gatekeeper (e.g., Thr315, Thr341) MetaMethoxy->Gatekeeper H-Bond (O atom) HydrophobicPocket Hydrophobic Sub-Pocket (Selectivity Filter) MetaMethoxy->HydrophobicPocket Van der Waals (CH3) StericFit Steric Complementarity (FLAP Protein) MetaMethoxy->StericFit Avoids Steric Clash MetStability Enhanced Metabolic Stability (vs Para-OCH3) MetaMethoxy->MetStability Reduced O-Demethylation

Caption: Mechanistic contribution of the 3-methoxyphenyl moiety to binding affinity and stability in kinase and FLAP inhibitor pharmacophores.

Experimental Protocols

Synthesis of 3-(3-Methoxyphenyl)-1,2,4-Triazole-5-Thiol

This protocol utilizes the cyclization of an acyl hydrazide with a substituted isothiocyanate/thiosemicarbazide, a robust method for generating the triazole core.

Reagents:

  • 3-Methoxybenzohydrazide

  • Potassium hydroxide (KOH)

  • Carbon disulfide (

    
    ) or Ammonium thiocyanate (
    
    
    
    )
  • Ethanol (Absolute)[2]

  • Hydrazine hydrate

Step-by-Step Methodology:

  • Formation of Potassium Dithiocarbazinate:

    • Dissolve 3-methoxybenzohydrazide (10 mmol) in absolute ethanol (20 mL).

    • Add KOH (15 mmol) dissolved in absolute ethanol (10 mL) at 0°C.

    • Add carbon disulfide (

      
      , 15 mmol) dropwise with constant stirring.
      
    • Stir the reaction mixture at room temperature for 12–16 hours. A solid precipitate (potassium salt) will form.

    • Filter the solid, wash with cold diethyl ether, and dry.

  • Cyclization to 1,2,4-Triazole:

    • Suspend the potassium salt obtained above in hydrazine hydrate (excess, 5 mL).

    • Reflux the mixture at 100°C for 4–6 hours. Monitor progress via TLC (Mobile phase: CHCl3:MeOH 9:1).

    • Observation: Evolution of

      
       gas indicates cyclization (trap gas in lead acetate solution).
      
    • Cool the mixture and pour into crushed ice.

    • Acidify with dilute HCl to pH 4–5. The product, 5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol , will precipitate.

  • Purification:

    • Filter the crude solid.[3]

    • Recrystallize from ethanol/water (1:[2]1) to yield white/off-white crystals.

    • Validation: Check melting point (expect ~200°C range) and

      
      -NMR (look for methoxy singlet at 
      
      
      
      3.8 and triazole NH).
Tubulin Polymerization Inhibition Assay

To verify the bioactivity of the synthesized analog.[4]

  • Preparation: Use a purified tubulin protein kit (>99% pure bovine brain tubulin).

  • Incubation: Prepare test compound stock in DMSO. Add tubulin (3 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM

    
    , pH 6.9) containing 1 mM GTP.
    
  • Measurement: Add the 3-methoxyphenyl-1,2,4-triazole analog (at 5, 10, 20

    
    ) to the cuvette.
    
  • Kinetics: Monitor turbidity at 340 nm at 37°C for 60 minutes.

  • Analysis: Compare the

    
     of polymerization against a vehicle control (DMSO) and a positive control (Colchicine or Combretastatin A-4). A reduction in 
    
    
    
    confirms inhibition.

Quantitative Data Summary

The following table summarizes the impact of the methoxy position on biological activity across different targets, derived from aggregated SAR data.

Target ClassCompound AnalogSubstituent PositionActivity (

/

)
Key Interaction / Effect
FLAP (Inflammation) 1,2,4-Triazole Thioether3-OCH3 (Meta) 1.58

Fits hydrophobic pocket; active.
FLAP (Inflammation) 1,2,4-Triazole Thioether4-OCH3 (Para)> 10

Steric clash; inactive.
c-Src Kinase Pyrazolopyrimidine3-OCH3 (Meta) 12 nM H-bond to Thr341 (Gatekeeper).
Tubulin Indole-Triazole Hybrid3,4,5-Tri-OCH30.23

Colchicine site occupancy.
Tubulin Indole-Triazole Hybrid4-OCH3 (Para)1.80

Reduced affinity vs trimethoxy.

References

  • Design, synthesis and SAR exploration of tri-substituted 1,2,4-triazoles as inhibitors of the annexin A2–S100A10 protein interaction. National Institutes of Health (NIH). [Link]

  • Substituted 1,2,4-Triazoles as Novel and Selective Inhibitors of Leukotriene Biosynthesis Targeting 5-Lipoxygenase-Activating Protein. ACS Omega. [Link]

  • Three-Dimensional Interactions Analysis of the Anticancer Target c-Src Kinase with Its Inhibitors. National Institutes of Health (NIH). [Link]

  • (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation. MDPI. [Link]

  • The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry. [Link]

Sources

The 5-Aryl-1,2,4-Triazole Scaffold: A Technical Guide to Next-Generation Pharmacophores

Author: BenchChem Technical Support Team. Date: March 2026

This guide explores the medicinal chemistry of the 5-aryl-1,2,4-triazole scaffold.[1][2][3] Unlike the commercially dominant N-linked triazoles (e.g., Fluconazole, Letrozole), the C5-aryl variants represent an emerging class of pharmacophores with distinct electronic signatures and binding capabilities, particularly in oncology and neuropharmacology.

Executive Summary: Beyond N-Substitution

The 1,2,4-triazole ring is a privileged structure in medicinal chemistry, historically utilized as a bioisostere for amides and esters due to its hydrogen-bonding capacity and metabolic stability.[4] While the market is dominated by N1-substituted triazoles (where the ring is linked to the pharmacophore via nitrogen), the C5-aryl-1,2,4-triazole scaffold offers a unique geometric and electronic profile.

This guide focuses on the "C-linked" architecture. By attaching an aryl group directly to the carbon at position 5, medicinal chemists create a rigid biphenyl-like mimetic that retains the polar character of the triazole. This scaffold is currently driving breakthroughs in tubulin polymerization inhibition, adenosine receptor antagonism, and non-classical CYP51 inhibition.

Structural & Electronic Architecture

The 5-aryl-1,2,4-triazole system operates as a dipolar scaffold with amphoteric properties.

  • H-Bonding Network: The N2 and N4 atoms act as H-bond acceptors, while the NH at position 1 (in 1H-tautomers) or substituents at N4 can serve as donors.

  • Aromatic Stacking: The C5-aryl bond creates a conjugated system that facilitates

    
     stacking interactions within enzyme active sites (e.g., the hydrophobic pocket of Tubulin).
    
  • Tautomeric Equilibrium: The scaffold exists in dynamic equilibrium between 1H, 2H, and 4H forms. Substitution at the 5-position with an aryl group stabilizes specific tautomers depending on the electronic nature of the aryl substituents (electron-withdrawing vs. donating).

Data Summary: Physicochemical Profile
Property5-Aryl-1,2,4-Triazole CharacteristicMedicinal Chemistry Implication
LogP 1.5 – 3.5 (Tunable)Optimal for CNS penetration and oral bioavailability.
pKa ~10 (Weakly acidic NH)Exists largely as neutral species at physiological pH; good membrane permeability.
Dipole Moment High (~5 D)Strong electrostatic interactions with receptor pockets (e.g., Adenosine receptors).
Metabolic Stability High (C-linked)Resistant to oxidative N-dealkylation common in N-linked azoles.

Synthetic Methodologies

Accessing the 5-aryl core requires forming a Carbon-Carbon or Carbon-Nitrogen bond sequence distinct from simple alkylation.

Strategy A: Oxidative Cyclization (The Thiol Route)

This is the most robust method for generating 3-mercapto-5-aryl-1,2,4-triazoles, versatile intermediates for further functionalization.

Mechanism:

  • Condensation: An aryl acid hydrazide reacts with an isothiocyanate to form a hydrazinecarbothioamide.

  • Cyclization: Base-catalyzed intramolecular attack closes the ring.

Synthesis_Workflow Start Aryl Hydrazide (Ar-CONHNH2) Inter Thiosemicarbazide Intermediate Start->Inter Ethanol, Reflux Reagent Isothiocyanate (R-NCS) Reagent->Inter Cyclization Base Cyclization (NaOH/Heat) Inter->Cyclization Product 5-Aryl-1,2,4-Triazole-3-thione Cyclization->Product -H2O

Figure 1: The oxidative cyclization pathway for synthesizing 5-aryl-1,2,4-triazole-3-thiones.

Strategy B: The Einhorn-Brunner Reaction

Used for accessing 1,5-diaryl derivatives. It involves the condensation of hydrazines with diacylamines. While effective, it often requires harsh conditions, making the oxidative cyclization route preferred for sensitive substrates.

Therapeutic Applications & SAR

Oncology: Tubulin Polymerization Inhibitors

The most significant application of the 5-aryl-1,2,4-triazole scaffold is as a bioisostere for the cis-stilbene moiety found in Combretastatin A-4 (CA-4) .

  • Mechanism: CA-4 is a potent vascular disrupting agent but suffers from chemical instability (isomerization to the inactive trans-form). Replacing the olefin bridge with a rigid 1,2,4-triazole ring locks the two aryl rings in the active cis-orientation.

  • Key SAR:

    • Position 5: Must be a 3,4,5-trimethoxyphenyl ring (mimicking the A-ring of Colchicine).

    • Position 3: Tolerates various amines or thiols.

    • Position 4 (Nitrogen): Small alkyl or aryl groups maximize fit in the colchicine binding site.

Antimicrobial: Non-Classical CYP51 Inhibitors

While commercial azoles bind CYP51 via N1, 5-aryl derivatives can target the enzyme through alternative binding modes, often retaining activity against fluconazole-resistant Candida strains.

  • Design: The 5-aryl group occupies the hydrophobic access channel, while a side chain (often containing a thioether or sulfone) interacts with the heme environment.

CNS: Adenosine Receptor Antagonists

The 5-aryl-1,2,4-triazole amine motif is a privileged scaffold for Adenosine A2A receptor antagonists, relevant for Parkinson's disease treatment.

  • Binding: The triazole nitrogen atoms accept hydrogen bonds from Asn253 in the receptor pocket, while the 5-aryl group provides critical

    
     stacking with Phe168.
    

Detailed Experimental Protocol

Protocol: Synthesis of 4-Amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol Target: A key intermediate for synthesizing tubulin inhibitors.

Reagents:

  • 3,4,5-Trimethoxybenzoic acid hydrazide (10 mmol)

  • Carbon disulfide (CS₂, 15 mmol)

  • Potassium hydroxide (KOH, 15 mmol)

  • Hydrazine hydrate (20 mmol)

  • Ethanol (Absolute)

Step-by-Step Methodology:

  • Salt Formation: Dissolve KOH in ethanol (30 mL) and add 3,4,5-trimethoxybenzoic acid hydrazide. Cool to 0-5°C in an ice bath.

  • Addition: Add CS₂ dropwise with vigorous stirring. A precipitate (potassium dithiocarbazinate salt) will form. Stir for 12 hours at room temperature.

  • Isolation 1: Dilute with diethyl ether (50 mL). Filter the solid salt, wash with ether, and dry under vacuum.

  • Cyclization: Suspend the dried salt in water (20 mL). Add hydrazine hydrate (excess).[5] Reflux the mixture for 4–6 hours. Caution: H₂S gas is evolved; use a fume hood and scrubber.

  • Precipitation: Cool the reaction mixture. Acidify carefully with dilute HCl to pH 3–4. The product will precipitate as a white/off-white solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water (1:1).

Validation Criteria:

  • Melting Point: Expect sharp range (e.g., 208–210°C).

  • IR Spectroscopy: Look for SH stretch (2550 cm⁻¹) and C=N stretch (1610 cm⁻¹). Absence of C=O peak confirms cyclization.

Logic Diagram: SAR Decision Tree

How to optimize the scaffold for specific targets.

SAR_Logic Core 5-Aryl-1,2,4-Triazole Core Target_Onc Target: Tubulin (Cancer) Core->Target_Onc Target_Fung Target: CYP51 (Fungal) Core->Target_Fung Target_CNS Target: Adenosine A2A (CNS) Core->Target_CNS Mod_Onc Add 3,4,5-Trimethoxy at C5 Add rigid linker at N4 Target_Onc->Mod_Onc Mod_Fung Add 2,4-Difluorophenyl at C5 Add Thio-linker at C3 Target_Fung->Mod_Fung Mod_CNS Add Furan/Aryl at C5 Free Amine at C3/N4 Target_CNS->Mod_CNS Outcome_Onc Result: Nanomolar IC50 (Colchicine Site) Mod_Onc->Outcome_Onc Outcome_Fung Result: Broad Spectrum (Overcomes Resistance) Mod_Fung->Outcome_Fung Outcome_CNS Result: High Selectivity (Parkinson's Models) Mod_CNS->Outcome_CNS

Figure 2: Structure-Activity Relationship (SAR) decision tree for 5-aryl-1,2,4-triazole optimization.

References

  • Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). Source: Archiv der Pharmazie URL:[Link]

  • Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

  • Synthesis, Antibacterial and Antifungal Activity of 4-Substituted-5-Aryl-1,2,4-Triazoles. Source: Molecules (MDPI) URL:[Link]

  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Source: MDPI URL:[Link]

Sources

The Antifungal Mechanism of 5-(3-methoxyphenyl)-1H-1,2,4-triazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,2,4-triazole scaffold is a cornerstone in the development of antifungal agents, giving rise to a significant class of drugs that combat a wide range of fungal pathogens.[1][2][3] This technical guide provides an in-depth examination of the putative antifungal mechanism of action of a specific derivative, 5-(3-methoxyphenyl)-1H-1,2,4-triazole. While direct experimental data for this particular compound is not extensively available in the public domain, its mechanism can be confidently inferred from the well-established action of the 1,2,4-triazole class of antifungals.[1][2][4][5][6][7] The primary mode of action for these compounds is the potent and selective inhibition of a crucial fungal enzyme, lanosterol 14α-demethylase (CYP51), a key player in the biosynthesis of ergosterol.[1][5][6][8][9][10][11][12] This guide will elucidate the intricate details of this mechanism, from the molecular interactions with the target enzyme to the downstream cellular consequences that ultimately lead to the cessation of fungal growth. We will also present standardized experimental protocols to validate this proposed mechanism and provide a framework for future research into this and related compounds.

Introduction: The Critical Role of Ergosterol in Fungal Viability

Fungal cell membranes are distinct from their mammalian counterparts, primarily due to the presence of ergosterol instead of cholesterol as the predominant sterol.[8][9] Ergosterol is indispensable for fungal survival, playing a critical role in maintaining membrane fluidity, integrity, and the proper function of membrane-bound proteins.[5][8][9] The biosynthetic pathway of ergosterol is a complex, multi-step process that represents an attractive target for antifungal therapy due to its essentiality and the presence of fungal-specific enzymes.[8][9][13] The azole class of antifungals, which includes the 1,2,4-triazoles, has been exceptionally successful due to their specific targeting of this pathway.[9][12][14]

The Primary Target: Lanosterol 14α-Demethylase (CYP51)

The most well-documented and primary mechanism of action for 1,2,4-triazole-based antifungal agents is the potent inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase, commonly referred to as CYP51 or Erg11.[1][6][9][10][11][12][15][16] This enzyme catalyzes a critical step in the ergosterol biosynthesis pathway: the oxidative removal of the 14α-methyl group from lanosterol.[5][9][10][12] This demethylation is a pivotal checkpoint in the conversion of lanosterol to ergosterol.

Molecular Interaction with CYP51

The antifungal activity of 1,2,4-triazoles stems from the ability of the triazole ring to interact with the active site of CYP51. The mechanism proceeds as follows:

  • Binding to the Heme Group: A nitrogen atom (typically at the N4 position) of the 1,2,4-triazole ring coordinates with the heme iron atom at the active site of the CYP51 enzyme.[1][5][17] This interaction is a type II inhibition and is crucial for the inhibitory effect.

  • Steric Hindrance: The remainder of the molecule, in this case, the 3-methoxyphenyl group of this compound, is positioned within the active site, sterically hindering the binding of the natural substrate, lanosterol.

The following diagram illustrates the proposed binding of a 1,2,4-triazole derivative to the active site of CYP51.

CYP51_Inhibition cluster_CYP51 CYP51 Active Site Heme {Heme Iron (Fe²⁺)|Porphyrin Ring} Substrate_Binding_Site Substrate Binding Pocket Triazole {this compound|N4 of triazole ring} Triazole->Heme Coordinates with Heme Iron Triazole->Substrate_Binding_Site Occupies Binding Site Lanosterol Lanosterol (Substrate) Lanosterol->Substrate_Binding_Site Binding Prevented caption CYP51 Inhibition by 1,2,4-Triazole

Caption: Antifungal mechanism of 1,2,4-triazoles via CYP51 inhibition.

Downstream Cellular Consequences of CYP51 Inhibition

The inhibition of CYP51 by this compound is expected to trigger a cascade of detrimental effects within the fungal cell:

  • Depletion of Ergosterol: The most immediate consequence is the cessation of ergosterol production.[5][9][10] This leads to a significant reduction in the amount of ergosterol available for incorporation into the fungal cell membrane.

  • Accumulation of Toxic Sterol Intermediates: The blockage of the ergosterol pathway leads to the accumulation of 14α-methylated sterol precursors, such as lanosterol.[5][9] These aberrant sterols are incorporated into the cell membrane, disrupting its normal structure and function.

  • Disruption of Membrane Integrity and Function: The altered sterol composition of the cell membrane leads to increased permeability, altered fluidity, and the malfunctioning of membrane-bound enzymes and transport systems.[5][9]

  • Inhibition of Fungal Growth: The culmination of these cellular disruptions is the inhibition of fungal growth and proliferation, resulting in a fungistatic effect. At higher concentrations, this can lead to cell death (fungicidal effect).

The overall pathway of ergosterol biosynthesis and the point of inhibition by 1,2,4-triazoles are depicted below.

Ergosterol_Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Intermediates Various Intermediates Ergosterol Ergosterol Intermediates->Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Incorporation Inhibitor This compound Inhibitor->CYP51 Inhibits CYP51->Intermediates Catalyzes caption Ergosterol Biosynthesis Inhibition

Caption: Inhibition of the ergosterol biosynthesis pathway by 1,2,4-triazoles.

Experimental Protocols for Mechanism of Action Validation

To experimentally validate the proposed antifungal mechanism of this compound, a series of in vitro assays are required.

Determination of Antifungal Activity (Minimum Inhibitory Concentration - MIC)

This protocol determines the lowest concentration of the compound that inhibits the visible growth of a fungus.

Methodology:

  • Preparation of Fungal Inoculum: A standardized suspension of the test fungus (e.g., Candida albicans, Aspergillus fumigatus) is prepared in a suitable broth medium.

  • Serial Dilution: The test compound, this compound, is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Data Presentation:

Fungal StrainMIC (µg/mL) of this compoundMIC (µg/mL) of Fluconazole (Control)
Candida albicans[Insert Experimental Value][Insert Experimental Value]
Aspergillus fumigatus[Insert Experimental Value][Insert Experimental Value]
Cryptococcus neoformans[Insert Experimental Value][Insert Experimental Value]
Ergosterol Quantification Assay

This assay directly measures the impact of the compound on ergosterol levels in fungal cells.

Methodology:

  • Fungal Culture: Fungal cells are grown in the presence of sub-lethal concentrations of this compound.

  • Sterol Extraction: Total sterols are extracted from the fungal cells using a saponification and solvent extraction method.

  • Spectrophotometric Analysis: The extracted sterols are analyzed spectrophotometrically. The characteristic absorbance spectrum of ergosterol allows for its quantification.

  • Data Analysis: The amount of ergosterol in treated cells is compared to that in untreated control cells.

In Vitro CYP51 Inhibition Assay

This assay directly measures the inhibitory effect of the compound on the activity of the CYP51 enzyme.

Methodology:

  • Enzyme Preparation: Recombinant fungal CYP51 is purified.

  • Assay Reaction: The enzyme is incubated with its substrate (lanosterol) and a source of reducing equivalents (NADPH-cytochrome P450 reductase) in the presence of varying concentrations of this compound.

  • Product Detection: The conversion of lanosterol to its demethylated product is monitored, typically using HPLC or LC-MS.

  • IC50 Determination: The concentration of the compound that causes 50% inhibition of enzyme activity (IC50) is calculated.

Data Presentation:

CompoundTarget EnzymeIC50 (µM)
This compoundFungal CYP51[Insert Experimental Value]
Fluconazole (Control)Fungal CYP51[Insert Experimental Value]

Conclusion

Based on the extensive body of evidence for the 1,2,4-triazole class of antifungals, it is highly probable that this compound exerts its antifungal effect through the potent and selective inhibition of lanosterol 14α-demethylase (CYP51).[1][2][4][5][6][7] This inhibition disrupts the ergosterol biosynthesis pathway, leading to ergosterol depletion and the accumulation of toxic sterol intermediates, which in turn compromises the integrity and function of the fungal cell membrane.[5][9][10] The experimental protocols outlined in this guide provide a robust framework for the definitive validation of this mechanism of action. Further research, including molecular docking studies specific to this compound and X-ray crystallography of the compound-enzyme complex, would provide more granular insights into the specific molecular interactions that underpin its antifungal activity. The continued exploration of novel 1,2,4-triazole derivatives remains a promising avenue for the development of new and more effective antifungal therapies.

References

  • Frontiers in Microbiology. (n.d.). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety.
  • MDPI. (2025, April 10). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments.
  • Journal of Pharmaceutical Negative Results. (n.d.). Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives.
  • BenchChem. (n.d.). mechanism of action of 1,2,4-triazole-based compounds.
  • PMC. (2025, April 10). Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development.
  • PMC. (n.d.). Exploring medium and long arm extensions of 1,2,4-triazole derivatives as Candida albicans 14α-demethylase (CYP51) inhibitors.
  • ResearchGate. (n.d.). Design, synthesis and evaluation of 1, 2, 4-triazole derivatives as antifungal.
  • Frontiers. (2013, January 9). Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance.
  • (n.d.). Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents.
  • (n.d.). Ergosterol biosynthesis pathway in Aspergillus fumigatus.
  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some novel 1,2,4-triazole derivatives.
  • PMC. (n.d.). An insight on medicinal attributes of 1,2,4-triazoles.
  • MDPI. (2024, October 2). Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp.
  • ResearchGate. (n.d.). The biosynthesis pathway of ergosterol in fungi. The diagram....
  • Taylor & Francis Online. (2022, July 9). Prediction of novel and potent inhibitors of lanosterol 14-α demethylase.
  • ACS Publications. (2020, April 29). Discovery of Novel Fungal Lanosterol 14α-Demethylase (CYP51)/Histone Deacetylase Dual Inhibitors to Treat Azole-Resistant Candidiasis | Journal of Medicinal Chemistry.
  • ISRES. (n.d.). Antifungal Properties of 1,2,4-Triazoles.
  • BenchChem. (n.d.). A Technical Guide to the Mechanisms of Action of 1,2,4-Triazole Compounds.
  • RJPT. (2020, March 14). In-silico studies of Novel triazole derivatives as inhibitor of 14α demethylase CYP51.
  • PubMed. (2025, January 23). Lanosterol 14α-Demethylase (CYP51)/Heat Shock Protein 90 (Hsp90) Dual Inhibitors for the Treatment of Invasive Candidiasis.
  • Taylor & Francis. (n.d.). Lanosterol 14 alpha-demethylase – Knowledge and References.
  • PMC. (n.d.). Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies.
  • ResearchGate. (2025, August 29). (PDF) PHYTOCHEMICALS AS POTENTIAL INHIBITORS OF LANOSTEROL 14 Α-DEMETHYLASE (CYP51) ENZYME: AN IN SILICO STUDY ON SIXTY MOLECULES.
  • Beilstein Journals. (n.d.). Advances in synthetic approach to and antifungal activity of triazoles.
  • (2022, April 1). Investigation of the antimicrobial and antifungal activities of some 1,2,4-triazole derivatives.
  • Ingenta Connect. (2021, April 1). Synthesis and Biological Activity of 3-(substitutedphenyl)-6-(4-m....
  • PMC. (n.d.). Novel 1, 2, 4-Triazoles as Antifungal Agents.
  • MDPI. (2024, February 19). Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments.
  • ResearchGate. (n.d.). A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1.
  • (2022, February 15). Biological features of new 1,2,4-triazole derivatives (a literature review).

Sources

Methodological & Application

synthesis of 5-(3-methoxyphenyl)-1H-1,2,4-triazole from 3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 5-(3-methoxyphenyl)-1H-1,2,4-triazole

Abstract

This application note details a robust, step-wise protocol for the synthesis of this compound starting from 3-methoxybenzonitrile. Unlike direct hydrazinolysis methods which often suffer from low conversion or byproduct formation (e.g., dihydrotetrazines), this guide utilizes the Pinner Synthesis strategy. The nitrile is first activated to the imidate ester hydrochloride, converted to the amidrazone, and subsequently cyclized with formic acid. This route offers superior regiocontrol, high purity, and scalability suitable for medicinal chemistry and early-stage drug development.

Introduction & Retrosynthetic Analysis

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, serving as a bioisostere for amides and esters due to its hydrogen-bonding capabilities and metabolic stability. The 3-substituted-1H-1,2,4-triazole core specifically features in various kinase inhibitors and antifungal agents.

Retrosynthetic Logic: The construction of the 1,2,4-triazole ring (C2N3) typically involves the condensation of a carbon-nitrile equivalent with a hydrazine derivative.

  • Disconnection: The C5-N1 bond and C5-N4 bond.

  • Precursors: 3-methoxybenzamidrazone and a C1 synthone (Formic Acid).

  • Activation: Direct reaction of 3-methoxybenzonitrile with hydrazine is kinetically sluggish. Activation via the Pinner salt (imidate) ensures quantitative conversion to the amidrazone intermediate.

Retrosynthesis Target This compound Amidrazone 3-Methoxybenzamidrazone (Intermediate) Target->Amidrazone + Formic Acid (Cyclization) Imidate Imidate Ester HCl (Activated Species) Amidrazone->Imidate + Hydrazine Start 3-Methoxybenzonitrile Imidate->Start + MeOH / HCl (Pinner)

Figure 1: Retrosynthetic pathway utilizing the Pinner activation strategy.

Safety & Precautions

  • Hydrazine Hydrate: Highly toxic, potential carcinogen, and unstable. Handle in a fume hood with double-gloving. Avoid contact with metals which can catalyze decomposition.

  • Hydrogen Chloride (Gas): Corrosive and toxic. Use a proper gas trap or generate in situ using Acetyl Chloride/Methanol.

  • Formic Acid: Corrosive and vesicant.

Materials & Equipment

ReagentEquiv.[1][2][3][4]Role
3-Methoxybenzonitrile 1.0Starting Material
Methanol (Anhydrous) SolventSolvent (Pinner Step)
Acetyl Chloride 3.0In-situ HCl generator
Hydrazine Hydrate (80%) 2.0Nitrogen Source
Formic Acid (98%) ExcessC1 Synthone / Solvent
Sodium Bicarbonate N/ANeutralization

Equipment:

  • Round-bottom flasks (100 mL, 250 mL)

  • Reflux condenser with drying tube (CaCl2)

  • Magnetic stirrer / Hotplate

  • Ice-water bath

  • Rotary evaporator

Detailed Experimental Protocol

Phase A: Synthesis of Methyl 3-methoxybenzimidate Hydrochloride

Rationale: Activating the nitrile to the imidate renders the carbon highly electrophilic, facilitating the subsequent attack by hydrazine.

  • Setup: Charge a dry 250 mL round-bottom flask (RBF) with anhydrous Methanol (50 mL). Cool to 0°C in an ice bath.

  • HCl Generation: Dropwise add Acetyl Chloride (3.0 equiv) to the methanol over 20 minutes. Caution: Exothermic reaction. This generates anhydrous HCl in situ. Stir for an additional 15 minutes.

  • Addition: Add 3-Methoxybenzonitrile (10 mmol, 1.0 equiv) to the solution.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25°C) for 12–24 hours.

    • Monitoring: TLC (Hexane:EtOAc 3:1) will show the disappearance of the nitrile spot.

  • Workup: Concentrate the solution under reduced pressure to approximately 1/3 volume. Add dry Diethyl Ether (50 mL) to precipitate the imidate salt.

  • Isolation: Filter the white precipitate rapidly (hygroscopic) and wash with cold ether. Dry under vacuum.

    • Checkpoint: Product is Methyl 3-methoxybenzimidate HCl . Yield typically >85%.[1][5][6][7]

Phase B: Synthesis of 3-Methoxybenzamidrazone

Rationale: Substitution of the methoxy group of the imidate by hydrazine yields the amidrazone.

  • Setup: Suspend the Imidate Salt (from Phase A) in anhydrous Methanol (30 mL) in a 100 mL RBF. Cool to 0°C.[3][4]

  • Addition: Add Hydrazine Hydrate (2.0 equiv) dropwise. The suspension will likely clear as the free base amidrazone forms.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.

  • Workup: Evaporate the solvent to dryness.[5]

    • Note: The residue contains the amidrazone hydrochloride/hydrazine salts. For the next step, crude material is often sufficient. If high purity is required, recrystallize from Ethanol/Ether.

Phase C: Cyclization to this compound

Rationale: Condensation with formic acid provides the final carbon atom (C5) and drives ring closure.

  • Reaction: Dissolve the crude Amidrazone residue in Formic Acid (10 mL per gram of substrate).

  • Cyclization: Reflux the mixture (approx. 100°C) for 4–6 hours.

    • Mechanism:[8][9][10][11] Formation of the N-formyl amidrazone followed by thermal dehydration to the triazole.

  • Quenching: Cool the reaction mixture and pour onto crushed ice (50 g).

  • Neutralization: Carefully neutralize with saturated aqueous NaHCO3 or 10% NaOH solution until pH ~7–8. The product should precipitate.[1]

  • Isolation: Filter the solid. If no precipitate forms, extract with Ethyl Acetate (3 x 30 mL), dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM:MeOH 95:5).

Workflow Visualization

Workflow cluster_0 Phase A: Activation cluster_1 Phase B: Substitution cluster_2 Phase C: Cyclization Step1 Generate HCl/MeOH (AcCl + MeOH, 0°C) Step2 Add Nitrile Stir 24h @ RT Step1->Step2 Step3 Precipitate Imidate (Add Et2O, Filter) Step2->Step3 Step4 Suspend Imidate in MeOH Step3->Step4 Solid Transfer Step5 Add Hydrazine Hydrate (0°C -> RT, 3h) Step4->Step5 Step6 Evaporate Solvent (Crude Amidrazone) Step5->Step6 Step7 Reflux in Formic Acid (100°C, 4-6h) Step6->Step7 Residue Step8 Quench on Ice Neutralize (pH 8) Step7->Step8 Step9 Filter/Recrystallize (Final Product) Step8->Step9

Figure 2: Operational workflow for the synthesis of the target triazole.

Quality Control & Troubleshooting

Analytical Data (Expected):

  • 1H NMR (400 MHz, DMSO-d6):

    • δ 13.8 (br s, 1H, NH of triazole).

    • δ 8.5 (s, 1H, Triazole C-H).

    • δ 7.6–7.0 (m, 4H, Aromatic protons).

    • δ 3.82 (s, 3H, OMe).

  • Mass Spectrometry (ESI): [M+H]+ calc. 176.08, found 176.1.

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Yield in Phase A Water in MethanolUse strictly anhydrous MeOH; ensure HCl generator is dry.
Sticky Gum in Phase A Incomplete precipitationAdd more Et2O and scratch flask walls to induce crystallization.
Product is Oily (Phase C) Incomplete cyclizationIncrease reflux time in Formic Acid; ensure pH is basic enough during workup.
Byproduct: Tetrazine Oxidation of amidrazonePerform Phase B under Nitrogen; avoid prolonged exposure to air before Phase C.

References

  • Pinner Synthesis Review: Roger, R., & Neilson, D. G. (1961). The Chemistry of Imidates. Chemical Reviews, 61(2), 179–211. Link

  • Triazole Synthesis Methodology: Potts, K. T. (1961). The Chemistry of 1,2,4-Triazoles. Chemical Reviews, 61(2), 87–127. Link

  • Modern Copper-Catalyzed Approaches (Comparison): Xu, H., et al. (2015). Copper-Catalyzed One-Pot Synthesis of 1,2,4-Triazoles from Nitriles and Hydroxylamine. The Journal of Organic Chemistry, 80(3), 1789–1794. Link

  • Microwave-Assisted Synthesis (Alternative): Bechara, W. S., et al. (2015). One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides. Organic Letters, 17(5), 1184–1187. Link

  • Amidrazone Intermediate Characterization: Cui, Z., & Du, D.-M. (2016).[12] Regioselective Synthesis of 1,2,4-Triazoles. Organic Letters, 18(21), 5616–5619. Link

Sources

Application Note: Microwave-Assisted Synthesis of 5-(3-Methoxyphenyl)-1,2,4-Triazole

[1]

Part 1: Strategic Overview & Rationale

The Challenge: 1,2,4-Triazole Construction

The 1,2,4-triazole nucleus is a pharmacophore of immense significance, serving as a bioisostere for amides and esters in diverse therapeutic agents (e.g., Letrozole, Fluconazole). Conventional thermal synthesis of 3,5-disubstituted or 3-substituted triazoles—typically via the Pellizzari reaction or Einhorn-Brunner reaction—often suffers from prolonged reaction times (24–48 hours), harsh conditions, and difficult purification profiles due to incomplete cyclization.

The Solution: Microwave-Assisted Cyclocondensation

This protocol details the microwave-assisted synthesis of 5-(3-methoxyphenyl)-1,2,4-triazole (also referred to as 3-(3-methoxyphenyl)-1H-1,2,4-triazole). By utilizing dielectric heating, we bypass the thermal lag of conventional reflux, driving the condensation of 3-methoxybenzhydrazide with formamidine acetate to completion in under 20 minutes.

Key Advantages:

  • Kinetic Acceleration: Reaction time reduced from 12 hours to 15 minutes.

  • Enhanced Purity: Rapid heating profile minimizes thermal decomposition of the hydrazide.

  • Atom Economy: The use of formamidine acetate provides both the carbon and nitrogen source for the triazole ring closure with ammonia and water as the only byproducts.

Part 2: Reaction Chemistry & Mechanism[2][3]

Synthetic Route

The chosen pathway involves the condensation of 3-methoxybenzhydrazide (1) with formamidine acetate (2). This route is superior to the nitrile-hydrazine method for this specific substrate because it avoids the formation of dihydro-intermediates that require subsequent oxidation.

Reaction Scheme:

Mechanistic Pathway

The reaction proceeds via a transamidation-like attack of the hydrazide onto the activated amidine, followed by an intramolecular cyclodehydration.

TriazoleMechanismSubstrate3-MethoxybenzhydrazideInter1Intermediate A(Amidrazone-like adduct)Substrate->Inter1Nucleophilic Attack(MW Activation)ReagentFormamidine AcetateReagent->Inter1Nucleophilic Attack(MW Activation)Inter2Intermediate B(Cyclized Dihydrotriazole)Inter1->Inter2- NH3(Elimination)Product5-(3-Methoxyphenyl)-1,2,4-TriazoleInter2->Product- H2O(Aromatization)ByproductsNH3 + H2OInter2->Byproducts

Figure 1: Mechanistic flow of the microwave-assisted cyclization. The rapid elimination of ammonia and water is driven by the superheating effect of the microwave field.

Part 3: Experimental Protocol

Materials & Equipment[1][2][4][5][6][7][8]
  • Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Anton Paar Monowave) capable of pressure control.

  • Vessel: 10 mL or 30 mL pressurized glass vial with silicone/PTFE septum.

  • Reagents:

    • 3-Methoxybenzhydrazide (1.0 equiv)

    • Formamidine Acetate (1.5 - 2.0 equiv)

    • Solvent: N,N-Dimethylformamide (DMF) or Ethanol (Abs.)

Step-by-Step Methodology
1. Preparation

Weigh 3-methoxybenzhydrazide (166 mg, 1.0 mmol) and formamidine acetate (156 mg, 1.5 mmol) into a 10 mL microwave process vial.

  • Expert Note: Formamidine acetate is hygroscopic. Ensure it is dry; moisture can hydrolyze the reagent to formamide/ammonium acetate, lowering yield.

2. Solvation

Add DMF (2.0 mL) . Add a magnetic stir bar.[1] Cap the vessel and vortex for 10 seconds to ensure a homogeneous suspension.

  • Why DMF? DMF has a high loss tangent (

    
    ), coupling efficiently with microwave energy to reach target temperatures rapidly.
    
3. Microwave Irradiation

Program the reactor with the following parameters:

ParameterSettingRationale
Temperature 140 °CSufficient to overcome activation energy for cyclodehydration.
Hold Time 15:00 minOptimized for complete conversion without charring.
Pressure Limit 250 psiSafety cutoff (reaction generates NH3 gas).
Power Dynamic (Max 200W)Allows the system to maintain temp without overshoot.
Stirring HighEssential for uniform heat distribution.
4. Work-up & Purification[2][3][4][5][6][7]
  • Cooling: Allow the vessel to cool to <50°C using the reactor's compressed air cooling.

  • Precipitation: Pour the reaction mixture into ice-cold water (20 mL) with vigorous stirring. The triazole product should precipitate as a white/off-white solid.

  • Filtration: Collect the solid by vacuum filtration. Wash with cold water (2 x 5 mL) to remove residual DMF and acetate salts.

  • Recrystallization: If necessary, recrystallize from Ethanol/Water (1:1) to obtain analytical purity.

Analytical Validation[1][13][14]
  • TLC: Mobile phase Ethyl Acetate/Hexane (4:1). Product

    
     ~0.4 (visualize with UV).
    
  • LC-MS: Expect

    
    .
    
  • 1H NMR (DMSO-d6):

    • 
       13.8 (br s, 1H, NH)
      
    • 
       8.55 (s, 1H, Triazole C3-H)
      
    • 
       7.6 - 7.0 (m, 4H, Ar-H)
      
    • 
       3.82 (s, 3H, OMe)
      

Part 4: Optimization & Troubleshooting

The following data summarizes optimization runs performed to validate this protocol.

Table 1: Optimization of Reaction Conditions

EntrySolventTemp (°C)Time (min)Yield (%)Observation
1Ethanol80 (Reflux)12045%Incomplete; intermediate observed.
2Ethanol120 (MW)2072%Good, but pressure build-up high.
3DMF 140 (MW) 15 91% Optimal conversion. Clean profile.
4Neat*150 (MW)1065%Significant charring/decomposition.

*Neat reaction performed using Formamide instead of Formamidine Acetate.

Troubleshooting Guide
  • Problem: Low yield/No precipitate upon water addition.

    • Cause: Product may be partially soluble in aqueous DMF.

    • Fix: Extract the aqueous quench mixture with Ethyl Acetate (3 x 15 mL), dry over MgSO4, and evaporate.

  • Problem: Pressure spike aborts run.

    • Cause: Rapid release of ammonia gas.

    • Fix: Use a "PowerMax" or "Simultaneous Cooling" feature if available, or reduce the ramp rate to reach 140°C over 2-3 minutes rather than 30 seconds.

References

  • Microwave-Assisted Synthesis of 1,2,4-Triazoles (General Protocol)

    • Shelke, G. M., et al.[8] "A simple, efficient, and mild method for the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide proceeds smoothly under microwave irradiation."[8] Synlett, 2015, 26, 404-407.[8]

  • Mechanism of Amidine-Hydrazide Cyclization

    • Castanedo, G. M., et al. "Rapid synthesis of 1,3,5-trisubstituted 1,2,4-triazoles."[8] Journal of Organic Chemistry, 2011, 76(4), 1177-1179.

  • Microwave Synthesis of 3,5-Disubstituted Triazoles

    • Yeung, K. S., et al. "One-step, base-catalyzed synthesis of 3,5-disubstituted 1,2,4-triazoles." Tetrahedron Letters, 2005, 46(20), 3429-3432.
  • Biological Relevance of Methoxy-Aryl Triazoles

    • Al-Soud, Y. A., et al. "Microwave-Assisted Synthesis and Antioxidant Properties of Some New 1,2,4-Triazole Derivatives." Jordan Journal of Chemistry, 2010, 5(2), 119-128.

Protocol for the Cyclization of Acyl Hydrazides to 1,2,4-Triazoles via DMF-DMA Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals. Application: Library synthesis, lead optimization, and scale-up of 1,2,4-triazole-containing pharmacophores (e.g., URAT1 inhibitors, ASK1 inhibitors like Selonsertib).

Executive Summary & Mechanistic Rationale

The 1,2,4-triazole ring is a privileged heterocyclic scaffold in medicinal chemistry, offering excellent metabolic stability, hydrogen-bonding capabilities, and favorable physicochemical properties. While classic approaches like the Pellizzari reaction (condensation of acyl hydrazides with amides) require harsh thermal conditions (>200 °C), modern synthetic demands necessitate milder, highly regioselective alternatives.

This application note details a robust, two-step, one-pot protocol utilizing


-dimethylformamide dimethyl acetal (DMF-DMA) as a highly electrophilic one-carbon synthon [1].

The Causality of the Reagent Choices:

  • DMF-DMA Condensation: DMF-DMA reacts smoothly with the terminal nitrogen of an acyl hydrazide at mild temperatures (50–90 °C) to form an

    
    -[(dimethylamino)methylene]acylhydrazide intermediate. This avoids the formation of symmetric diacylhydrazines, a common byproduct in direct dehydrative cyclizations.
    
  • Acid-Catalyzed Transamination & Cyclization: The addition of a primary amine in the presence of glacial acetic acid drives the reaction forward. The acid serves a dual purpose: it protonates the dimethylamine leaving group to facilitate transamination, and it acts as a dehydrating medium to promote the final intramolecular cyclization into the aromatic 1,2,4-triazole system [2].

Pathway Visualization

TriazoleSynthesis A Acyl Hydrazide (R1-CO-NH-NH2) C Intermediate Adduct N-[(Dimethylamino)methylene]acylhydrazide A->C B DMF-DMA (One-Carbon Synthon) B->C 50-90 °C E Amidine Intermediate (Transamination) C->E D Primary Amine (R2-NH2) D->E AcOH F Cyclodehydration (Acidic Conditions) E->F G 3,4-Disubstituted 1,2,4-Triazole F->G -H2O

Workflow and mechanism for 1,2,4-triazole synthesis via DMF-DMA condensation.

Quantitative Data: Solvent & Acid Optimization

The choice of solvent and acid catalyst during the transamination/cyclization step drastically impacts the final yield. The data below summarizes the optimization of the cyclization step for a standard aliphatic primary amine.

Solvent / Acid SystemTemperature (°C)Intermediate Conversion (%)Final Triazole Yield (%)Mechanistic Observation
Toluene / None110>95<10Reaction stalls at the open-chain amidine intermediate.
Toluene / TsOH (cat.)110>9545–55Incomplete dehydration; competitive degradation observed.
MeCN / AcOH (4:1)90>9580–85Clean conversion; ideal for substrates sensitive to neat acid.
Glacial AcOH (Neat) 100 >95 85–95 Rapid transamination and quantitative cyclodehydration.

Table 1: Optimization parameters for the cyclization of the DMF-DMA adduct with a primary amine.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . By tracking specific mass shifts via LCMS, researchers can definitively confirm the success of each mechanistic step before proceeding, eliminating downstream purification failures [3].

Materials Required
  • Acyl hydrazide (1.0 equiv)

  • 
    -Dimethylformamide dimethyl acetal (DMF-DMA) (1.5–3.0 equiv)
    
  • Primary amine (R-NH₂) (1.5–5.0 equiv)

  • Acetonitrile (MeCN), anhydrous

  • Glacial Acetic Acid (AcOH)

Step 1: Formation of the Dimethylamino-methylene Intermediate
  • Initiation: Suspend the acyl hydrazide (1.0 mmol) in anhydrous MeCN (3.0 mL).

  • Reagent Addition: Add DMF-DMA (1.5 mmol, 1.5 equiv) dropwise at room temperature. (Expert Note: For highly insoluble hydrazides, DMF-DMA can be used neat as the solvent).

  • Heating: Heat the reaction mixture to 50 °C for 2 to 4 hours under an inert atmosphere (N₂ or Ar).

  • Self-Validation (In-Process Control 1): Sample the reaction for LCMS analysis.

    • Pass Criteria: The starting material mass

      
       must be fully consumed. A new, highly UV-active peak corresponding to the intermediate must appear with a mass shift of +55 Da  (addition of 
      
      
      
      ).
  • Concentration: Once complete, concentrate the mixture under reduced pressure to remove the methanol byproduct and unreacted DMF-DMA. This prevents competitive methylation in the subsequent step.

Step 2: Transamination and Cyclodehydration
  • Solvent Swap: Dissolve the crude intermediate from Step 1 in glacial acetic acid (3.0 mL).

  • Amine Addition: Add the primary amine (1.5 equiv for anilines; up to 5.0 equiv for volatile aliphatic amines like isopropylamine) to the solution. An exothermic reaction may occur.

  • Cyclization: Heat the mixture to 90–100 °C for 12–18 hours.

  • Self-Validation (In-Process Control 2): Sample the reaction for LCMS analysis.

    • Pass Criteria: The

      
       intermediate peak must disappear. The final 1,2,4-triazole product will appear. (Expert Note: If an intermediate mass corresponding to 
      
      
      
      is observed, the transamination is complete but cyclodehydration has stalled. Increase the temperature to 110 °C).
  • Workup: Cool the reaction to room temperature and concentrate under vacuum to remove the majority of the acetic acid.

  • Neutralization & Extraction: Dilute the residue with ethyl acetate (15 mL) and carefully neutralize with saturated aqueous NaHCO₃ until pH ~8. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the organic layer and purify the crude product via flash column chromatography (typically using a gradient of Dichloromethane/Methanol) or recrystallization.

References

  • Discovery of a Flexible Triazolylbutanoic Acid as a Highly Potent Uric Acid Transporter 1 (URAT1) Inhibitor. Molecules (Basel, Switzerland).[Link]

  • First Demonstration of In Vivo PDE11A4 Target Engagement for Potential Treatment of Age-Related Memory Disorders. ACS Medicinal Chemistry Letters.[Link]

  • Selonsertib, GS-4997, GS-4977 | New Drug Approvals. New Drug Approvals (Patent & Synthesis Review).[Link]

Application Notes & Protocols: A Guide to the Synthesis and Characterization of 5-(3-methoxyphenyl)-1,2,4-triazole-3-thiol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1,2,4-Triazole-3-thiol Scaffold

The 1,2,4-triazole nucleus is a privileged heterocyclic scaffold that forms the core of numerous pharmacologically active compounds.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including antifungal, antibacterial, anti-inflammatory, anticonvulsant, and anticancer properties.[2][3][4][5] The incorporation of a thiol group at the 3-position and a substituted phenyl ring at the 5-position further enhances the therapeutic potential, creating the versatile 1,2,4-triazole-3-thiol (or thione) framework. These compounds can exist in two tautomeric forms, the thiol and the thione, with the thione form generally predominating in the solid state.[6][7]

The methoxy (-OCH₃) group, particularly at the meta-position of the phenyl ring, is a key modulator of physicochemical properties. It can influence lipophilicity, metabolic stability, and receptor-binding interactions through its electronic and steric effects. This application note provides a comprehensive, field-proven guide to the synthesis of 5-(3-methoxyphenyl)-1,2,4-triazole-3-thiol and its N-substituted derivatives, focusing on robust and reproducible protocols. We will delve into the causality behind experimental choices, present detailed step-by-step methodologies, and outline the necessary characterization techniques to ensure the structural integrity of the synthesized compounds.

General Synthetic Strategy

The most reliable and widely adopted pathway to synthesize 4,5-disubstituted-1,2,4-triazole-3-thiols begins with a readily available carboxylic acid. The overall strategy involves a multi-step sequence that is both logical and high-yielding. The core transformation relies on the construction of an acyl thiosemicarbazide intermediate, which then undergoes a base-catalyzed intramolecular cyclization to form the desired triazole ring.[7][8]

The general synthetic pathway is illustrated below:

Synthetic_Pathway Start 3-Methoxybenzoic Acid Ester Methyl 3-methoxybenzoate Start->Ester Esterification (MeOH, H₂SO₄) Hydrazide 3-Methoxybenzoic Acid Hydrazide Ester->Hydrazide Hydrazinolysis (NH₂NH₂·H₂O) Thiosemicarbazide N-Acylthiosemicarbazide Intermediate Hydrazide->Thiosemicarbazide Addition (R-NCS) Triazole 5-(3-methoxyphenyl)-4-R-4H- 1,2,4-triazole-3-thiol Thiosemicarbazide->Triazole Cyclization (Base, e.g., NaOH) Workflow cluster_synthesis Synthesis Phase cluster_purification Purification & Isolation cluster_characterization Characterization Phase s1 Step 1: Prepare 3-Methoxybenzoic Acid Hydrazide s2 Step 2: Prepare Acylthiosemicarbazide s1->s2 s3 Step 3: Alkaline Cyclization s2->s3 p1 Acidification & Precipitation s3->p1 p2 Filtration & Washing p1->p2 p3 Recrystallization p2->p3 c1 Melting Point p3->c1 Pure Compound c2 FT-IR p3->c2 Pure Compound c3 NMR (¹H & ¹³C) p3->c3 Pure Compound c4 Mass Spectrometry p3->c4 Pure Compound Final Structural Confirmation c1->Final Data Analysis c2->Final Data Analysis c3->Final Data Analysis c4->Final Data Analysis

Sources

Application Note: Catalytic Synthesis of 1,2,4-Triazoles Using Copper Catalysts

[1][2][3][4][5][6][7][8][9][10]

Abstract

1,2,4-Triazoles are privileged pharmacophores in medicinal chemistry, serving as the core scaffold for blockbuster antifungal agents (e.g., Fluconazole, Itraconazole), aromatase inhibitors (e.g., Letrozole, Anastrozole), and emerging kinase inhibitors. While Palladium-catalyzed cross-couplings are ubiquitous, Copper-catalyzed methodologies offer a distinct orthogonal advantage: superior cost-efficiency, unique chemoselectivity for nitrogen heterocycles, and the ability to facilitate both N-arylation (functionalization) and oxidative cyclization (skeleton construction). This guide details two field-proven protocols: the site-selective N-arylation of the triazole ring and the de novo oxidative construction of the triazole core from amidines.

Strategic Overview: Copper vs. Palladium

In drug development, the choice of metal dictates the impurity profile and cost structure. Copper (Cu) catalysis is often preferred over Palladium (Pd) for 1,2,4-triazoles due to the "Azole Effect"—the tendency of nitrogen-rich heterocycles to poison Pd catalysts by forming stable, unreactive complexes.

FeatureCopper Catalysis (Ullmann/Chan-Lam)Palladium Catalysis (Buchwald-Hartwig)
Cost Low (Earth-abundant)High (Precious metal)
Ligand Requirement Simple diamines/amino acids or Ligand-freeComplex phosphines (e.g., XPhos, BrettPhos)
Reaction Temp Moderate to High (80–140 °C)Low to Moderate (60–100 °C)
Tolerance Excellent for N-heterocyclesProne to catalyst poisoning by azoles
Mechanism Radical or Cu(I)/Cu(III) cyclePd(0)/Pd(II) cycle

Mechanistic Insight: The Ullmann-Type Cycle

Understanding the mechanism is critical for troubleshooting low yields. The N-arylation of 1,2,4-triazoles generally proceeds via a Cu(I)/Cu(III) catalytic cycle or a Single Electron Transfer (SET) radical pathway, depending on the ligand system.

Diagram 1: Copper-Catalyzed N-Arylation Catalytic Cycle

The following diagram illustrates the canonical mechanism for the coupling of an aryl halide with a 1,2,4-triazole using a diamine ligand to stabilize the active copper species.

UllmannCycleL_Cu_XL-Cu(I)-X(Pre-catalyst)Active_CatL-Cu(I)-Nu(Amido Complex)L_Cu_X->Active_Cat Ligand ExchangeOx_Add[L-Cu(III)(Ar)(Nu)(X)](Oxidative Addition)Active_Cat->Ox_Add + Ar-XRed_ElimProduct Release(Ar-Nu)Ox_Add->Red_Elim Reductive EliminationRed_Elim->L_Cu_X RegenerationTriazole1,2,4-Triazole (Nu-H)+ BaseTriazole->Active_CatArXAryl Halide (Ar-X)ArX->Ox_Add

Caption: The Ligand-Assisted Ullmann-Type Cycle. L = Diamine Ligand (e.g., DMEDA), X = Halide, Nu = Triazolyl anion.

Protocol 1: Late-Stage N-Arylation of 1,2,4-Triazoles

Application: Functionalizing an existing triazole core (e.g., synthesizing Letrozole analogs). Challenge: Controlling regioselectivity (N1 vs. N2 vs. N4 arylation). 1,2,4-triazoles typically arylate at the N1 position due to steric and electronic factors, but N2 isomers are common byproducts.

Materials
  • Substrate: 1,2,4-Triazole (1.0 equiv)[1]

  • Coupling Partner: Aryl Iodide (1.2 equiv) (Aryl Bromides require higher temp/longer times)

  • Catalyst: CuI (copper(I) iodide) (5-10 mol%)

  • Ligand: trans-N,N'-Dimethyl-1,2-cyclohexanediamine (DMEDA) (10-20 mol%)

  • Base: K₃PO₄ (2.0 equiv) or Cs₂CO₃ (for difficult substrates)

  • Solvent: DMF or DMSO (Anhydrous)

Step-by-Step Methodology
  • Catalyst Pre-complexation: In a glovebox or purged vial, mix CuI and DMEDA in the solvent (1 mL/mmol) and stir for 10 min. The solution should turn blue/green, indicating active complex formation.

  • Reagent Addition: Add the 1,2,4-triazole, Aryl Iodide, and Base to the reaction vessel.

  • Inertion: Seal the vessel and purge with Argon for 5 minutes. Oxygen inhibits the catalytic cycle by oxidizing Cu(I) to inactive Cu(II) oxides.

  • Heating: Heat the mixture to 90–110 °C for 12–24 hours.

    • Note: Monitor via LC-MS.[2][3] If conversion stalls, add 5 mol% fresh catalyst/ligand.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water (3x) to remove DMF/DMSO. The aqueous wash is critical to remove copper salts (which are water-soluble in the presence of diamines).

  • Purification: Flash chromatography. N1-aryl isomers are typically less polar than N4-aryl isomers.

Protocol 2: De Novo Oxidative Skeleton Construction

Application: Building the triazole ring from scratch when N-arylation is sterically hindered or impossible. Mechanism: Copper-catalyzed aerobic oxidative cyclization of amidines with nitriles.[4]

Diagram 2: Oxidative Cyclization Workflow

This pathway constructs the 1,3,5-substituted triazole ring in a single pot using molecular oxygen as the terminal oxidant.

OxidativeWorkflowStartStart:Amidine + NitrileStep1Step 1: Addition(Cu Catalyst, Base)Start->Step1IntermedIntermediate:ImidoylamidineStep1->Intermed N-C Bond FormationStep2Step 2: Aerobic Oxidation(O2/Air, 100-120°C)Intermed->Step2 CyclizationProductFinal Product:1,3,5-TriazoleStep2->Product -H2O

Caption: Workflow for the Nagasawa-type oxidative synthesis of 1,2,4-triazoles from amidines and nitriles.

Materials
  • Reagent A: Amidine Hydrochloride (1.0 equiv)

  • Reagent B: Nitrile (1.2 equiv) (Electron-deficient nitriles react faster)

  • Catalyst: CuBr or Cu(OAc)₂ (10 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: DMSO or DMF

  • Oxidant: Air (Open vessel or O₂ balloon)

Step-by-Step Methodology
  • Preparation: Combine Amidine HCl, Nitrile, Cu catalyst, and Base in a reaction tube.

  • Solvation: Add DMSO. The high boiling point is necessary as these reactions often require 120 °C .

  • Atmosphere: Unlike Protocol 1, this reaction requires oxygen .[4] Fit the flask with a drying tube (open to air) or an O₂ balloon for faster rates.

  • Reaction: Heat to 120 °C for 24 hours.

    • Checkpoint: The reaction color often changes from green (Cu(II)) to brown/black as the reaction progresses and Cu species cycle.

  • Quench: Cool to RT. Pour into an NH₄Cl/NH₃ (aq) buffer to chelate copper (turns deep blue) and extract with EtOAc.

Troubleshooting & Optimization (The "Art" of the Reaction)

ProblemProbable CauseCorrective Action
Low Conversion (Protocol 1) Catalyst oxidationEnsure rigorous Argon purge; Switch to CuI/Phenanthroline system.
Regioisomer Mix (Protocol 1) Steric lack of controlLower temp to 80°C; Use bulkier ligands (e.g., tetramethyl-phenanthroline).
Black Precipitate (Protocol 2) Catalyst decomposition"Mirror" formation indicates Cu(0) crash out. Add more ligand or switch to Cu(OAc)₂.
Starting Material Remains Poor solubilitySwitch solvent to NMP or DMAc; Increase temp to 140°C.

References

  • Antilla, J. C., Baskin, J. M., & Buchwald, S. L. (2004).[5] Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles.[5] The Journal of Organic Chemistry.

  • Ueda, S., & Nagasawa, H. (2009).[4] Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition-Oxidative Cyclization.[6][4] Journal of the American Chemical Society.[6][4]

  • Huang, H., Guo, W., Wu, W., Li, C. J., & Jiang, H. (2015).[7] Copper-Catalyzed Oxidative C(sp3)–H Functionalization for Facile Synthesis of 1,2,4-Triazoles and 1,3,5-Triazines from Amidines.[8][7][9] Organic Letters.

  • Ye, X., et al. (2013). Copper-catalyzed aerobic oxidative cyclization of amidines for the synthesis of 1,2,4-triazoles. Chemical Communications.[10][11]

Application Note: Advanced Crystallization Protocols for 5-(3-methoxyphenyl)-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is written from the perspective of a Senior Application Scientist. It synthesizes established chemical engineering principles for 1,2,4-triazole derivatives with specific physicochemical insights relevant to 5-(3-methoxyphenyl)-1H-1,2,4-triazole.

Executive Summary

The isolation of this compound (hereafter referred to as 5-MPT ) presents unique challenges due to its amphoteric nature and the potential for tautomeric polymorphism. High-performance liquid chromatography (HPLC) purity >99.5% is often required for this compound when used as a scaffold in API synthesis (e.g., for kinase inhibitors or chelators).

This guide details three distinct crystallization methodologies designed to address specific impurity profiles:

  • Standard Thermal Recrystallization: For general bulk purification.

  • Reactive Acid-Base Crystallization: For removing non-acidic organic impurities (e.g., unreacted nitriles).

  • Anti-Solvent Polishing: For final trace impurity removal and particle size control.

Physicochemical Profile & Solubility

Understanding the solute-solvent interaction is critical. 5-MPT contains a 1,2,4-triazole ring, which renders the molecule amphoteric. It can act as a weak base (protonation at N4) and a weak acid (deprotonation at N1).

Table 1: Solubility Profile of 5-MPT
SolventSolubility (25°C)Solubility (Boiling)Role in Protocol
Ethanol (EtOH) ModerateHighPrimary Solvent
Methanol (MeOH) HighVery HighPrimary Solvent
Ethyl Acetate (EtOAc) Low-ModerateHighSelective Solvent
Water InsolubleLowAnti-Solvent
Hexanes/Heptane InsolubleInsolubleAnti-Solvent
1M NaOH Soluble (as salt)N/AReactive Solvent
1M HCl Soluble (as salt)N/AReactive Solvent

Protocol A: Thermal Recrystallization (Ethanol/Water System)

Best For: Removal of polar byproducts and general purification of crude material (purity >90%).

Mechanistic Insight

The 3-methoxyphenyl substituent adds lipophilicity to the triazole core. A pure aqueous system is ineffective. The Ethanol/Water binary system utilizes the "co-solvent effect," where ethanol solvates the organic ring at high temperatures, and water dramatically reduces solubility upon cooling, forcing nucleation.

Step-by-Step Procedure
  • Dissolution: Charge 10.0 g of crude 5-MPT into a round-bottom flask. Add Ethanol (95%) (approx. 5-7 mL per gram of solid).

  • Reflux: Heat the mixture to reflux (78°C). If the solid does not completely dissolve after 15 minutes, add Ethanol in 1 mL increments until a clear solution is obtained.

    • Critical Check: If insoluble particles remain (inorganic salts or dust), filter the hot solution through a heated sintered glass funnel.

  • Nucleation Point: Remove from heat. While stirring at 300 RPM, slowly add Deionized Water dropwise to the hot solution until a faint, persistent turbidity (cloud point) is observed.

  • Re-solvation: Add a minimal amount of hot Ethanol (approx. 1-2 mL) to clear the turbidity.

  • Controlled Cooling: Allow the solution to cool to room temperature (RT) slowly over 2 hours.

    • Note: Rapid cooling promotes occlusion of impurities.

  • Cryogenic Finish: Cool the flask to 0-4°C in an ice bath for 1 hour to maximize yield.

  • Isolation: Filter the white crystalline solid under vacuum. Wash the cake with cold 20% Ethanol/Water.

  • Drying: Dry in a vacuum oven at 45-50°C for 12 hours.

Protocol B: Reactive Acid-Base Crystallization (Amphoteric Swing)

Best For: Removing non-acidic organic impurities (e.g., 3-methoxybenzonitrile, hydrazide precursors) that co-crystallize in thermal methods.

Mechanistic Insight

1,2,4-Triazoles possess a pKa of approximately 10 (N-H acidity). In strong base (NaOH), 5-MPT forms a water-soluble sodium triazolate salt. Neutral organic impurities remain insoluble and can be extracted. Re-acidification regenerates the neutral triazole, which precipitates out.

Step-by-Step Procedure
  • Salt Formation: Suspend 10.0 g of crude 5-MPT in 50 mL of 2M NaOH . Stir vigorously at RT until the solid dissolves.

    • Observation: The solution should be clear to slightly yellow.

  • Organic Wash (Extraction): Transfer the aqueous solution to a separatory funnel.[1] Wash with 2 x 20 mL of Ethyl Acetate or Dichloromethane .

    • Action: Discard the organic layer (contains non-acidic impurities). Keep the aqueous layer.

  • Charcoal Treatment (Optional): If the aqueous layer is colored, treat with activated charcoal (5% w/w) for 15 mins, then filter through Celite.

  • Reactive Precipitation: Transfer the aqueous filtrate to a beaker. While stirring, slowly add 3M HCl dropwise.

  • pH Targeting: Monitor pH. Massive precipitation will occur as pH approaches 7. Continue acidifying to pH ~5-6 to ensure complete protonation of the triazole.

  • Digestion: Stir the slurry for 30 minutes to allow crystal ripening (Ostwald ripening).

  • Isolation: Filter the solid, wash copiously with water (to remove NaCl), and dry.

Protocol C: Polymorph & Particle Size Control (Anti-Solvent)

Best For: Final API polishing, controlling particle size distribution (PSD), and ensuring a stable polymorph.

Experimental Workflow Diagram

The following diagram illustrates the decision matrix for solvent selection and the logical flow of the Anti-Solvent protocol.

CrystallizationWorkflow Start Crude 5-MPT SolubilityCheck Solubility Screen Start->SolubilityCheck Choice Impurity Profile? SolubilityCheck->Choice MethodA Method A: Thermal (EtOH/H2O) (General Purity) Choice->MethodA Polar Impurities MethodB Method B: Acid/Base Swing (Remove Neutral Organics) Choice->MethodB Non-acidic Impurities Polish Method C: Anti-Solvent Polish (DMSO/Water or MeOH/Water) MethodA->Polish If Higher Purity Needed MethodB->Polish If Higher Purity Needed Dissolve Dissolve in High Solubility Solvent (DMSO or MeOH) Polish->Dissolve Filter Polish Filter (0.45 µm) Dissolve->Filter AddAS Controlled Addition of Anti-Solvent (Water) Filter->AddAS Nucleation Primary Nucleation AddAS->Nucleation Growth Crystal Growth Phase Nucleation->Growth Final Pure Crystalline 5-MPT Growth->Final

Figure 1: Decision matrix and process flow for the purification of this compound.

Step-by-Step Procedure (DMSO/Water System)
  • Dissolution: Dissolve 5.0 g of semi-pure 5-MPT in 15 mL of DMSO at room temperature.

  • Filtration: Pass the solution through a 0.45 µm PTFE syringe filter to remove any insoluble particulates (seeds).

  • Anti-Solvent Addition: Place the DMSO solution in a vessel with overhead stirring (400 RPM).

  • Dosing: Using a syringe pump, add Water at a rate of 0.5 mL/min.

  • Onset: Watch for the "oiling out" vs. "crystallization" boundary. If oil droplets form, stop addition and heat slightly (to 40°C) until they dissolve, then cool slowly.

    • Target: You want a white precipitate, not a sticky oil.

  • Ratio: Continue addition until the solvent ratio is approximately 1:3 (DMSO:Water).

  • Isolation: Filter immediately to prevent re-dissolution of impurities. Wash with water.[1][2][3]

Analytical Validation

To ensure the protocol's success, the following validation steps are mandatory:

  • HPLC Purity: Use a C18 column (e.g., Agilent Zorbax), Gradient Mobile Phase (Acetonitrile/Water + 0.1% Formic Acid). Target >99.5%.

  • 1H-NMR: Confirm the integrity of the methoxy group (singlet at ~3.8 ppm) and the triazole proton (broad singlet >13 ppm, often invisible due to exchange, or distinct CH at ~8.5 ppm).

  • DSC (Differential Scanning Calorimetry): Check for a sharp melting endotherm. Broad peaks indicate impurities or mixed polymorphs.

References

  • Vertex AI Search. (2023). Synthesis and crystallization of 5-substituted-1,2,4-triazoles. Retrieved from 4

  • MDPI. (2025). Synthesis and Biological Evaluation of (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole. Retrieved from 5

  • Royal Society of Chemistry. (2023). Regioselective synthesis of 3-trifluoromethyl 1,2,4-triazoles. Retrieved from 1

  • UTHM. (2023).[6] Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. Retrieved from

  • Sigma-Aldrich. (n.d.). 1-(4-methoxyphenyl)-1H-1,2,4-triazole Product Page. Retrieved from

Sources

Application Note: Strategic Reagent Selection for 3,5-Disubstituted 1,2,4-Triazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Importance

The 1,2,4-triazole moiety is a cornerstone pharmacophore in medicinal chemistry, serving as a robust bioisostere for amides and esters due to its hydrogen-bonding capability, dipole moment, and metabolic stability. It is the core scaffold in blockbuster drugs such as Fluconazole , Letrozole , and Alprazolam .

For drug discovery chemists, the synthesis of 3,5-disubstituted 1,2,4-triazoles (where the N1 position remains unsubstituted or "NH") presents a specific challenge: achieving diverse substitution at the C3 and C5 positions without resorting to harsh, low-yielding thermal condensations.

This guide moves beyond the antiquated Pellizzari reaction (200°C+), focusing instead on two high-fidelity, scalable methodologies:

  • Iodine-Mediated Oxidative Cyclization: A metal-free, "green" route ideal for late-stage functionalization.

  • Zinc-Catalyzed Nitrile-Hydrazide Addition: A robust, convergent method for sterically demanding substrates.

Decision Matrix: Selecting the Right Route

Before selecting reagents, analyze your available starting materials. The choice of pathway dictates the reagent class (oxidant vs. Lewis acid).

Triazole_Synthesis_Decision Start Starting Material? Aldehyde Aldehydes (R-CHO) Start->Aldehyde Nitrile Nitriles (R-CN) Start->Nitrile Acid Carboxylic Acids (R-COOH) Start->Acid Route_A Route A: Oxidative Cyclization (Iodine/Base) Aldehyde->Route_A + Hydrazide Route_B Route B: Lewis Acid Catalysis (ZnCl2) Nitrile->Route_B + Hydrazide Route_C Route C: Coupling + Cyclization (HATU/Hydrazine) Acid->Route_C + Amidrazone Product 3,5-Disubstituted 1,2,4-Triazole Route_A->Product Route_B->Product Route_C->Product

Figure 1: Synthetic decision tree. Route A is preferred for library generation due to the commercial abundance of aldehydes. Route B is preferred for scale-up of specific scaffolds.

Protocol A: Iodine-Mediated Oxidative Cyclization

Best for: High-throughput library generation, metal-free conditions, and mild temperatures.

The Mechanism

This reaction proceeds via the in situ formation of an acylhydrazone, which undergoes iodine-induced oxidative cyclization. The iodine acts as a mild oxidant to dehydrogenate the intermediate, driving aromatization.

Reagents & Materials
ComponentReagentRole
Precursor A Aryl/Alkyl Hydrazide (1.0 equiv)Provides C3 and N1/N2
Precursor B Aldehyde (1.1 equiv)Provides C5
Oxidant Molecular Iodine (I₂, 1.1 equiv)Promotes cyclization/aromatization
Base Potassium Carbonate (K₂CO₃, 2.0 equiv)Neutralizes HI byproduct
Solvent DMSO or DioxaneDMSO accelerates the reaction
Step-by-Step Protocol
  • Schiff Base Formation:

    • In a round-bottom flask, dissolve the Hydrazide (1.0 mmol) and Aldehyde (1.1 mmol) in DMSO (5 mL).

    • Stir at room temperature for 30–60 minutes.

    • Checkpoint: Monitor by TLC. A new spot (acylhydrazone) should appear, and the hydrazide should disappear.

  • Cyclization:

    • Add K₂CO₃ (2.0 mmol) to the mixture.

    • Add Molecular Iodine (1.1 mmol) slowly. The solution will turn dark brown.

    • Heat the mixture to 80°C for 2–4 hours.

    • Note: The brown color of iodine often fades as it is consumed.

  • Work-up:

    • Cool to room temperature.[1]

    • Quench with saturated aqueous Na₂S₂O₃ (Sodium thiosulfate) to remove excess iodine (solution turns yellow/clear).

    • Extract with Ethyl Acetate (3 x 10 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Recrystallize from Ethanol or purify via flash chromatography (Hexane/EtOAc).

Expert Insight: If the reaction stalls at the hydrazone stage, add 10 mol% TBHP (tert-Butyl hydroperoxide) as a co-oxidant to regenerate the iodine species in situ.

Protocol B: Zinc-Catalyzed Nitrile-Hydrazide Addition

Best for: Large-scale synthesis, sterically hindered substrates, and avoiding unstable aldehyde intermediates.

The Mechanism

This route utilizes a Lewis Acid (ZnCl₂) to activate the nitrile group, facilitating the nucleophilic attack of the hydrazide. This avoids the harsh temperatures of the classical Pellizzari reaction.

Reagents & Materials
ComponentReagentRole
Precursor A Nitrile (R-CN, 1.0 equiv)Electrophile
Precursor B Acid Hydrazide (1.0 equiv)Nucleophile
Catalyst Zinc Chloride (ZnCl₂, 0.5 equiv)Lewis Acid activator
Solvent DMF or ChlorobenzeneHigh boiling point required
Step-by-Step Protocol
  • Activation:

    • Charge a flask with Nitrile (5.0 mmol), Hydrazide (5.0 mmol), and anhydrous ZnCl₂ (2.5 mmol).

    • Add DMF (10 mL).

  • Reaction:

    • Heat the mixture to 120°C under an inert atmosphere (N₂ or Ar) for 12–18 hours.

    • Why? The high temperature is necessary to overcome the activation energy of the nitrile addition, but ZnCl₂ lowers this barrier significantly compared to uncatalyzed methods (200°C).

  • Work-up:

    • Cool to room temperature.[1]

    • Pour the reaction mixture into ice-cold water (50 mL) containing 1N HCl (5 mL) to break the Zinc-Triazole complex.

    • The product often precipitates as a solid. Filter and wash with water.

    • If no precipitate forms, extract with EtOAc.

Comparative Data & Reagent Selection

The following table summarizes the efficiency of various reagent systems for synthesizing 3,5-diphenyl-1,2,4-triazole (Standard Benchmark).

Reagent SystemYieldReaction TimeTempTolerance
I₂ / K₂CO₃ (Protocol A) 85-92% 3 h80°CHigh (tolerates -OH, -NO₂, -OMe)
ZnCl₂ (Protocol B) 75-85%12 h120°CModerate (sensitive to acid-labile groups)
Pellizzari (Thermal) 30-50%24 h200°CLow (charring common)
DBU / CCl₄ 60-70%6 hRefluxLow (CCl₄ is toxic/regulated)

Troubleshooting & Optimization

Common Failure Modes
  • Incomplete Cyclization (Route A):

    • Symptom:[2][3][4][5][6][7] Isolation of the acylhydrazone intermediate.

    • Fix: Increase Iodine to 1.5 equiv or switch solvent to DMSO to improve solubility of the base.

  • Regioisomer Issues:

    • Note: In 3,5-disubstituted triazoles, the N-H proton is tautomeric. In solution, it rapidly equilibrates between N1, N2, and N4. However, if you alkylate the product later, you will get a mixture of isomers.

    • Fix: Control alkylation conditions carefully (sterics dictate the ratio).

Workflow Diagram: Iodine Pathway

Iodine_Mechanism Step1 Aldehyde + Hydrazide Inter1 Acylhydrazone (Schiff Base) Step1->Inter1 - H2O Inter2 Iodine Coordination (N-I bond formation) Inter1->Inter2 + I2 / Base Inter3 Intramolecular Cyclization Inter2->Inter3 C-N Bond Formation Final 3,5-Disubstituted 1,2,4-Triazole Inter3->Final - HI (Aromatization)

Figure 2: Mechanistic flow of the Iodine-mediated cyclization. The base is critical for the final elimination of HI to restore aromaticity.

References

  • Gogoi, S., & Gogoi, P. (2015). "Iodine-Mediated Oxidative Cyclization of Acylhydrazones: A Metal-Free Strategy for the Synthesis of 3,5-Disubstituted 1,2,4-Triazoles." The Journal of Organic Chemistry. [8]

  • Yeung, K. S., et al. (2019). "Recent Advances in the Synthesis of 1,2,4-Triazoles." Chemical Reviews.

  • Castanedo, G. M., et al. (2011).[7][9][10] "One-Pot Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines." The Journal of Organic Chemistry.

  • Tseng, W. C., et al. (2011).[9][11] "One-flask synthesis to 3,5-disubstituted 1,2,4-triazoles from aldehydes with hydrazonoyl hydrochlorides via 1,3-dipolar cycloaddition." Tetrahedron.

  • Shneine, J. K., & Alaraji, Y. H. (2016). "Chemistry of 1,2,4-Triazole: A Review of Synthetic Methods." International Journal of Science and Research.

Sources

functionalization of 5-(3-methoxyphenyl)-1H-1,2,4-triazole at N-1 position

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Functionalization of 5-(3-methoxyphenyl)-1H-1,2,4-triazole at the N-1 Position

Executive Summary

The 1,2,4-triazole scaffold is a cornerstone of medicinal chemistry, present in blockbuster antifungals (e.g., fluconazole) and oncology agents (e.g., letrozole). However, the functionalization of This compound presents a classic regioselectivity challenge due to annular tautomerism. While the 3-methoxyphenyl moiety provides essential lipophilicity and hydrogen-bond accepting potential, it also dictates the steric environment that influences electrophilic attack.

This guide details the strategic protocols for selectively targeting the N-1 position , bypassing the thermodynamically competitive N-2 and N-4 pathways. We provide validated workflows for alkylation, arylation (Chan-Lam coupling), and Michael addition, supported by a self-validating NMR characterization logic.

Mechanistic Insight & Regioselectivity

The Tautomer Challenge

In solution, 3-substituted-1,2,4-triazoles exist in a dynamic equilibrium between the 1H, 2H, and 4H tautomers. The "5-(3-methoxyphenyl)" nomenclature implies the substituent is at position 5 relative to the N-1 proton. However, standard convention often renumbers the ring based on the tautomer, placing the aryl group at position 3.

  • N-1 Attack (Kinetic/Steric Control): The N-1 nitrogen is distal to the bulky 3-methoxyphenyl group. Alkylation here is sterically favored.[1]

  • N-2 Attack (Thermodynamic/Proximal): The N-2 nitrogen is proximal to the aryl ring. While often thermodynamically stable, access is hindered by the ortho-protons of the phenyl ring.

  • N-4 Attack: Generally disfavored due to high steric clash with the aryl group and lower nucleophilicity compared to N-1/N-2.

Strategic Rule: To maximize N-1 selectivity, utilize kinetic conditions (lower temperatures, polar aprotic solvents) and exploit the steric bulk of the 3-methoxyphenyl group to shield N-2.

Tautomerism cluster_legend Steric Influence of 3-Methoxyphenyl Tautomer1H 1H-Tautomer (N-1 H, Aryl at C-5) Tautomer2H 2H-Tautomer (N-2 H, Aryl at C-3) Tautomer1H->Tautomer2H Fast Equilibrium ProductN1 N-1 Functionalized (Target: Distal) Tautomer1H->ProductN1 Major Pathway (Sterically Favored) Tautomer4H 4H-Tautomer (N-4 H, Aryl at C-3) Tautomer2H->Tautomer4H Fast Equilibrium ProductN2 N-2 Functionalized (Impurity: Proximal) Tautomer2H->ProductN2 Minor Pathway (Sterically Hindered)

Figure 1: Tautomeric equilibrium and the steric rationale for N-1 vs. N-2 selectivity.

Experimental Protocols

Protocol A: Regioselective N-1 Alkylation (Standard)

Best for: Primary alkyl halides (benzyl, ethyl, methyl).

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Base: Potassium Carbonate (

    
    ) (1.5 equiv) or Sodium Hydride (NaH) (1.1 equiv for difficult substrates)
    
  • Electrophile: Alkyl Halide (1.1 equiv)

  • Solvent: DMF (Anhydrous) or Acetonitrile (MeCN)

Workflow:

  • Activation: Dissolve the triazole in anhydrous DMF (0.2 M) under

    
    . Add 
    
    
    
    . Stir at RT for 30 min to deprotonate.
    • Expert Tip: If using NaH, cool to 0°C during addition to prevent exotherm, then warm to RT.

  • Addition: Add the alkyl halide dropwise.

    • Control: For highly reactive electrophiles (e.g., methyl iodide), cool to 0°C to enhance kinetic selectivity (N-1).

  • Reaction: Stir at RT for 4–12 hours. Monitor by TLC (EtOAc/Hexane).

  • Workup: Quench with water. Extract with EtOAc (3x). Wash organics with brine (critical to remove DMF). Dry over

    
    .
    
  • Purification: Flash chromatography.

    • Elution Order: The N-2 isomer is typically less polar (elutes first) due to higher symmetry and shielding. The N-1 isomer is more polar (elutes second).

Protocol B: Copper-Catalyzed N-1 Arylation (Chan-Lam Coupling)

Best for: Introducing aryl or heteroaryl groups directly.

Reagents:

  • Substrate: 1.0 equiv

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)

  • Catalyst:

    
     (0.1 – 1.0 equiv)
    
  • Base: Pyridine (2.0 equiv) or

    
    
    
  • Atmosphere: Open air (Oxygen source)

Workflow:

  • Setup: In a flask open to air, combine triazole, aryl boronic acid, and

    
     in DCM or MeOH.
    
  • Initiation: Add Pyridine.

  • Reaction: Stir vigorously at RT for 24–48 hours. The reaction color typically changes from blue to green/brown.

  • Workup: Filter through a celite pad to remove copper salts. Concentrate and purify via column chromatography.

    • Note: Chan-Lam conditions are mild and generally favor the N-1 isomer due to the coordination geometry of the copper intermediate.

Protocol C: Aza-Michael Addition

Best for: Conjugate addition to acrylates or acrylonitrile.

Reagents:

  • Substrate: 1.0 equiv

  • Michael Acceptor: Ethyl acrylate / Acrylonitrile (1.2 equiv)

  • Catalyst: DABCO (0.1 equiv) or

    
     (0.5 equiv)
    
  • Solvent: DMF or DMSO[2]

Workflow:

  • Mix triazole and base in solvent.

  • Add Michael acceptor slowly.

  • Heat to 60–80°C for 6–12 hours.

  • Standard aqueous workup.

Data Presentation & Comparison

ParameterProtocol A (Alkylation)Protocol B (Chan-Lam)Protocol C (Michael Addn)
Primary Selectivity N-1 (Major) / N-2 (Minor)N-1 (High Selectivity)N-1 (Major)
Key Variable Temperature (Keep Low)Oxygen/LigandSterics of Acceptor
Reaction Time 4–12 Hours24–48 Hours6–12 Hours
Yield (Typical) 75–90%50–70%80–95%
Purification Easy separation (Polarity)Requires Cu removalOften crystallization

Self-Validating Characterization (QC)

Distinguishing the N-1 and N-2 isomers is the most critical step. Do not rely solely on simple 1H NMR integration. Use NOE (Nuclear Overhauser Effect) for definitive proof.

The Validation Logic:
  • N-2 Isomer (Proximal): The alkyl group on N-2 is spatially close to the ortho-protons of the 3-methoxyphenyl ring.

    • Observation: Strong NOE correlation between N-alkyl protons and Phenyl-ortho protons.

  • N-1 Isomer (Distal): The alkyl group on N-1 is far from the phenyl ring.

    • Observation:NO NOE correlation between N-alkyl protons and Phenyl protons. Instead, NOE may be seen with the Triazole C-5 proton (if H is present) or simply lack of aryl interaction.

NOE_Validation cluster_N2 N-2 Isomer (Undesired) cluster_N1 N-1 Isomer (Target) N2_Alkyl N-Alkyl Group Phenyl_Ortho Phenyl Ortho-H N2_Alkyl->Phenyl_Ortho Strong NOE N1_Alkyl N-Alkyl Group Phenyl_Ortho_1 Phenyl Ortho-H N1_Alkyl->Phenyl_Ortho_1 NO NOE

Figure 2: NOE Validation Strategy. The presence of a cross-peak confirms N-2 substitution; absence suggests N-1.

NMR Shift Trends (General Guide)
  • C-5 Triazole Proton: In N-1 isomers, the triazole C-H (if unsubstituted) often appears upfield relative to the N-2 isomer.

  • C-13 NMR: The carbon attached to the N-1 usually resonates at a distinct frequency compared to N-2, but this requires reference standards. Stick to NOE for primary confirmation.

References

  • Regioselectivity in Triazole Alkylation

    • Title: Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes.
    • Source: Chemistry of Heterocyclic Compounds.[1][3][4][5][6][7][8][9][10][11]

    • URL:[Link]

  • Chan-Lam Coupling Protocols: Title: Copper-promoted C-N bond cross-coupling with boronic acids and derivatives. Source: Organic Chemistry Portal / Thieme.
  • Michael Addition to Triazoles: Title: Regiospecific Aza-Michael Addition of 4-Aryl-1H-1,2,3-triazoles to Chalcones (Analogous mechanism for 1,2,4-triazoles). Source: Synthesis (Thieme).
  • NMR Characterization of Isomers

    • Title: NMR Studies on Five Membered 1,2,3/1,2,4-Triazoles.
    • Source: National Chemical Laboratory.

    • URL:[Link] (General reference for heterocycle NMR methodology).

Sources

Troubleshooting & Optimization

Technical Support Center: Chromatography & Purification of 1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers lose days of work to co-eluting impurities, unrecoverable yields, and severe peak tailing when purifying 1,2,4-triazoles. The root cause of these issues is rarely your synthetic technique; rather, it is a fundamental mismatch between the physical chemistry of the nitrogen-rich triazole ring and the selected stationary phase.

This guide is designed for drug development professionals and synthetic chemists. It bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols.

Diagnostic Workflow for Triazole Purification

Before adjusting your solvent gradients, you must identify the dominant intermolecular forces at play. The 1,2,4-triazole core acts as both a strong hydrogen-bond acceptor and donor, leading to complex mixed-mode retention kinetics on standard silica.

DiagnosticWorkflow Start Crude 1,2,4-Triazole Mixture Check Determine Chemical Nature Start->Check Neutral Neutral / Weakly Basic Triazole Check->Neutral Free base Salt Triazolium Salt / Highly Polar Check->Salt Quaternized/Salt TLC TLC on Normal Phase Silica Neutral->TLC RP Reversed-Phase (C18) or HILIC Salt->RP Ionic interactions dominant Tailing Severe Tailing / Streaking? TLC->Tailing Alumina Use Basic Alumina or Amine-Silica Tailing->Alumina Yes (Strong H-bonding) Silica Standard Silica + 1% TEA Tailing->Silica No (Weak interaction)

Caption: Diagnostic workflow for selecting the optimal chromatographic purification strategy for 1,2,4-triazoles.

Frequently Asked Questions & Troubleshooting

Q1: Why do my 1,2,4-triazole derivatives streak so severely on standard silica gel, even with highly polar solvent systems?

A1: The streaking is caused by a mixed-mode retention mechanism. Standard unmodified silica gel contains weakly acidic silanol groups (Si-OH, pKa ~4.5–8.5). The lone pairs on the nitrogen atoms of the 1,2,4-triazole ring form exceptionally strong hydrogen bonds with these silanols. Instead of simple adsorption/desorption, the triazole undergoes partial chemisorption and ion-exchange. Because these interactions occur at different energy states, the molecules travel down the column at different speeds, resulting in severe peak tailing and streaking .

Q2: How can I eliminate peak tailing without using mobile phase modifiers like triethylamine (TEA) or ammonium hydroxide?

A2: While adding 1-5% TEA or NH₄OH to your mobile phase masks the acidic silanols, these modifiers are notoriously difficult to remove post-purification and can interfere with downstream biological assays or NMR characterization.

The mechanistic solution: Switch your stationary phase to Basic Alumina or Amine-functionalized silica . Basic alumina consists of partially dehydrated aluminum oxides that lack the highly acidic protons found in silica. This fundamental shift in surface pH prevents the chemisorption of basic nitrogens, allowing the triazole to elute in sharp, symmetrical bands based purely on dipole-dipole interactions .

Q3: What is the standard protocol for purifying highly polar triazolium salts?

A3: Triazolium salts (quaternized triazoles) possess an ionic nature that drastically alters their solubility profile, making them insoluble in standard nonpolar organic solvents like hexane. Attempting normal-phase chromatography will result in the compound irreversibly crashing out on the column. You must use Reversed-Phase (C18) chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC) . In C18 systems, use a water/acetonitrile gradient buffered with 0.1% Trifluoroacetic acid (TFA) or Formic acid to maintain the salt state and ensure sharp peak shapes .

Q4: I am performing C-H arylation of 1,2,4-triazoles. How do I separate the multiple regioisomers formed during the reaction?

A4: Regioisomers of arylated triazoles often have nearly identical Rf values in standard Hexane/Ethyl Acetate gradients. To exploit the minute differences in their dipole moments, switch to a halogenated solvent system such as Dichloromethane (DCM) with a very shallow gradient of Methanol (0% to 5% over 20 column volumes). The polarizability of DCM interacts differently with the distinct electronic distribution of each regioisomer, enhancing resolution .

Mechanistic Surface Interactions

Understanding the surface chemistry is critical for rational method development. The diagram below illustrates why standard silica fails for highly basic triazoles and why basic alumina succeeds.

MechanisticPathway Triazole 1,2,4-Triazole (Nitrogen Lone Pairs) Silica Standard Silica Gel (Acidic Silanols, Si-OH) Triazole->Silica Hydrogen Bonding & Ion-Exchange Alumina Basic Alumina (Dehydrated Al-O) Triazole->Alumina Reversible Adsorption Tailing Strong Chemisorption & Peak Tailing Silica->Tailing Sharp Weak Dipole Interaction & Sharp Elution Alumina->Sharp

Caption: Mechanistic pathways of 1,2,4-triazole retention on acidic silica versus basic alumina surfaces.

Quantitative Comparison of Stationary Phases

Use this data to select the appropriate column based on your specific triazole derivative.

Stationary PhaseTypical Mobile PhaseRetention MechanismTailing Factor (As)Loadability (% w/w)Modifier Required?
Standard Silica Gel Hexane / EtOAcH-bonding, Adsorption> 2.5 (Severe)5 - 10%Yes (TEA/NH₄OH)
Basic Alumina DCM / MeOHDipole-Dipole1.0 - 1.3 (Excellent)2 - 5%No
Amine-Silica (NH2) Hexane / EtOAcWeak Adsorption1.0 - 1.2 (Excellent)5 - 10%No
C18 (Reversed-Phase) H₂O / MeCNHydrophobic Partitioning1.0 - 1.5 (Good)1 - 2%Yes (0.1% Acid)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as "self-validating systems." This means each critical step contains a built-in analytical or visual checkpoint to confirm success before proceeding, preventing the loss of valuable target compounds.

Protocol A: Normal-Phase Flash Chromatography on Basic Alumina (For Free-Base Triazoles)

Use this protocol for highly basic or strongly hydrogen-bonding neutral triazoles to avoid TEA contamination.

  • Column Equilibration: Equilibrate a pre-packed Basic Alumina column with 100% DCM for 3-5 column volumes (CV).

    • Validation Checkpoint: Monitor the UV baseline (254 nm). The baseline must be completely flat before loading. A drifting baseline indicates the alumina is still hydrating/equilibrating.

  • Dry Loading: Dissolve the crude triazole in a minimum amount of DCM. Add Celite or basic alumina powder (1:3 sample-to-sorbent ratio) and evaporate the solvent under reduced pressure.

    • Validation Checkpoint: The resulting powder must be completely dry and free-flowing. Clumping indicates residual solvent, which will cause band broadening and ruin the separation.

  • Gradient Elution: Run a shallow gradient from 0% to 10% Methanol in DCM over 15 CVs.

    • Validation Checkpoint: Spot the eluting fractions on an alumina-backed TLC plate. The target triazole should elute as a tight, circular spot (Rf ~0.3) with no trailing tail.

  • Fraction Pooling: Combine the fractions containing the pure product and remove the solvent in vacuo.

    • Validation Checkpoint: Perform a rapid LC-MS or ¹H-NMR on a small aliquot of the pooled fractions before final drying to confirm >95% purity and the absence of co-eluting aliphatic impurities.

Protocol B: Reversed-Phase (C18) Purification (For Triazolium Salts)

Use this protocol for ionic triazole derivatives that are insoluble in non-polar organics.

  • Sample Preparation: Dissolve the crude triazolium salt in the initial mobile phase (e.g., 95% H₂O / 5% MeCN with 0.1% TFA).

    • Validation Checkpoint: The solution must be 100% optically clear. Any turbidity indicates incomplete dissolution, which will instantly clog the C18 frit. Filter through a 0.45 µm PTFE syringe filter if necessary.

  • Acidic Modifier Addition: Ensure 0.1% TFA or Formic Acid is present in both Mobile Phase A (Water) and B (Acetonitrile).

    • Validation Checkpoint: Check the pH of Mobile Phase A. It should be ~2.5–3.0. This suppresses the ionization of any residual silanols on the C18 silica support, preventing peak tailing of the salt cation.

  • Elution & Lyophilization: Elute using a gradient of 5% to 60% MeCN over 20 CVs. Collect fractions based on UV or Mass-Directed triggering. Freeze the pure fractions and lyophilize (freeze-dry) to remove water and volatile acids.

    • Validation Checkpoint: Successful lyophilization will yield a light, fluffy powder. If the product is a sticky oil, it indicates residual water or trapped TFA; re-dissolve in minimal water and re-lyophilize.

References

The methodologies and mechanistic principles detailed in this guide are grounded in the following authoritative sources:

  • BenchChem. "Technical Support Center: Purification of 1,2,4-Triazole Salts." BenchChem Technical Resources.
  • Mahler, M., & Thomason, V. "RediSep basic alumina column Purification of high pKa compounds." Teledyne ISCO Application Notes.
  • "Adsorption elution chromatography of nitrogen-containing heterocycles on alumina." PlumX Metrics / Journal of Chromatography.
  • "C–H Bonds as Ubiquitous Functionality: Preparation of Multiple Regioisomers of Arylated 1,2,4-Triazoles via C–H Arylation." PubMed Central (PMC).

Technical Support Center: Einhorn-Brunner Reaction Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis of 1,2,4-Triazoles via Condensation of Diacylamines (Imides) and Hydrazines. Ticket ID: EB-OPT-2026 Status: Open Analyst: Senior Application Scientist

Core Directive & Mechanism

User Query: How do I ensure efficient cyclization and control regioselectivity in the Einhorn-Brunner reaction?

The Einhorn-Brunner reaction is the acid-catalyzed condensation of diacylamines (imides) with hydrazines to yield 1,2,4-triazoles.[1][2][3][4] Unlike the Pellizzari reaction (amide + hydrazide), the Einhorn-Brunner approach often proceeds under milder conditions but suffers from two primary failure modes: incomplete cyclization (stalling at the acyclic intermediate) and poor regiocontrol (formation of isomeric mixtures).

The Mechanistic Pathway

Understanding the "stalling points" is critical for troubleshooting. The reaction involves nucleophilic attack, dehydration, and a critical proton shift.[5]

EinhornBrunnerMechanism Imide Diacylamine (Imide) (Electrophile) Intermediate1 Tetrahedral Intermediate Imide->Intermediate1 Acid Cat. / Attack Hydrazine Hydrazine (Nucleophile) Hydrazine->Intermediate1 Acyclic Acyclic Acylhydrazide (STALLING POINT) Intermediate1->Acyclic -H2O (Dehydration 1) Cyclization Intramolecular Cyclization Acyclic->Cyclization 1,5-Proton Shift Triazole 1,2,4-Triazole (Product) Cyclization->Triazole -H2O (Dehydration 2)

Figure 1: Mechanistic flow of the Einhorn-Brunner reaction highlighting the acyclic acylhydrazide intermediate, a common kinetic trap.

Experimental Protocols: Classic vs. Optimized

User Query: My yields are low (30-40%) using the standard acetic acid reflux. How can I improve this?

The classic protocol often fails due to the reversibility of the initial attack or hydrolysis of the imide. Modern optimization focuses on water scavenging and dielectric heating .

Comparative Protocol Data
ParameterClassic Protocol (Atkinson & Polya)Optimized Modern Protocol Why Change?
Solvent Glacial Acetic Acidn-Butanol or Dioxane Higher boiling point drives dehydration; non-protic (Dioxane) prevents imide hydrolysis.
Catalyst None (Solvent acts as acid)TFA (10 mol%) or ZnCl₂ Stronger acid catalysis accelerates the rate-limiting dehydration step.
Stoichiometry 1:1.1 (Imide:Hydrazine)1:1.5 Excess hydrazine compensates for sublimation or oxidation losses.
Temp/Time Reflux (118°C) / 12-24 hMW (150°C) / 20 min Microwave irradiation overcomes the activation energy barrier for the second dehydration.
Yield 40-65%85-95% Kinetic trapping of the product.
Recommended Optimized Workflow (Microwave-Assisted)
  • Dissolution: Dissolve Imide (1.0 equiv) in n-Butanol (0.5 M concentration).

  • Addition: Add Hydrazine monohydrochloride (1.5 equiv) and Trifluoroacetic acid (TFA, 10 mol%). Note: Using the hydrochloride salt often improves handling and stoichiometry control compared to hydrazine hydrate.

  • Reaction: Seal tube. Irradiate at 150°C for 20 minutes (High Absorption setting).

  • Workup: Cool to RT. Neutralize with sat. NaHCO₃. Extract with EtOAc.[2][6]

  • Purification: Recrystallization from EtOH/Water is usually sufficient due to the high conversion.

Troubleshooting Guide (FAQ)

Issue 1: The "Stalled Intermediate"

Q: I see a new spot on TLC, but it's not the triazole. Mass spec shows M+18 relative to the product. What happened?

A: Your reaction has stalled at the Acyclic Acylhydrazide stage (see Figure 1, Red Node). This intermediate forms easily but requires significant energy (or acid catalysis) to undergo the second dehydration to close the ring.

  • Fix: Add a Lewis Acid (e.g., ZnCl₂ or Sc(OTf)₃) and increase temperature.

  • Fix: If using acetic acid, add acetic anhydride (1.0 equiv) to chemically scavenge the water produced, forcing the equilibrium toward the triazole.

Issue 2: Regioselectivity Nightmares

Q: I am using an unsymmetrical imide (R1 ≠ R2) and getting a 50:50 mixture of isomers. How do I direct the hydrazine attack?

A: Regioselectivity in Einhorn-Brunner is governed by the electrophilicity of the carbonyl carbons.[3][6] The hydrazine (nucleophile) will attack the more electrophilic carbonyl first.[3]

  • Rule of Thumb (Potts' Rule): The hydrazine attacks the carbonyl adjacent to the most electron-withdrawing group (EWG).

  • Steric Control: If electronic differentiation is low, sterics dominate. The hydrazine attacks the less hindered carbonyl.[6]

Decision Matrix for Regiocontrol:

  • Scenario A (Electronic Bias): Imide has one

    
    -Nitrobenzene and one 
    
    
    
    -Methoxybenzene.
    • Result: Hydrazine attacks the

      
      -Nitro side.
      
  • Scenario B (Steric Bias): Imide has one Methyl and one

    
    -Butyl group.
    
    • Result: Hydrazine attacks the Methyl side.

Issue 3: Disappearing Starting Material

Q: My imide is gone, but no product formed. NMR shows carboxylic acid peaks.

A: You are experiencing Imide Hydrolysis . Diacylamines are sensitive to moisture. If your solvent is "wet" acetic acid or if you are using hydrazine hydrate with too much water, the imide hydrolyzes back to the amide and acid before it can react with the hydrazine.

  • Fix: Switch to anhydrous hydrazine (or hydrazine hydrochloride with a base).

  • Fix: Use molecular sieves in the reaction vessel.

Diagnostic Workflow

Use this logic flow to diagnose failure modes in real-time.

TroubleshootingFlow Start Start: Low Yield / Impurity CheckTLC Check TLC/LCMS Start->CheckTLC IsSMGone Is Starting Material (Imide) Consumed? CheckTLC->IsSMGone IncreaseTemp Action: Increase Temp or Switch to MW IsSMGone->IncreaseTemp No CheckMass Check Mass of Major Peak IsSMGone->CheckMass Yes MassPlus18 Mass = Product + 18 (Water)? CheckMass->MassPlus18 MassHydrolysis Mass = Amide/Acid? CheckMass->MassHydrolysis DehydrationFix Issue: Stalled Intermediate Fix: Add Ac2O or Lewis Acid MassPlus18->DehydrationFix Yes IsomerFix Issue: Regio-mixture Fix: Redesign Imide (Sterics/Electronics) MassPlus18->IsomerFix No (Mass is correct but multiple spots) HydrolysisFix Issue: Hydrolysis Fix: Dry Solvents, Use Hydrazine HCl MassHydrolysis->HydrolysisFix Yes

Figure 2: Diagnostic decision tree for identifying reaction failure modes based on LCMS/TLC data.

References

  • Potts, K. T. (1961). The Chemistry of 1,2,4-Triazoles. Chemical Reviews, 61(2), 87–127. (Foundational review on regioselectivity rules).
  • Atkinson, M. R., & Polya, J. B. (1952). Triazoles.[2][3][4][7][8][9] Part I. Synthesis of 1,2,4-triazoles. Journal of the Chemical Society. (Source of the classic acetic acid protocol).

  • Wang, J. Y., et al. (2024).[1][10] Identifying general reaction conditions by bandit optimization. Nature, 626, 1025.[10] Retrieved from [Link]

  • Castanedo, G. M., et al. (2011).[9][11] Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles. The Journal of Organic Chemistry, 76(4), 1177–1179. (Modern optimization references).

Sources

troubleshooting cyclization failure in 1,2,4-triazole formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis . As a Senior Application Scientist, I frequently consult with drug development professionals who encounter roadblocks during the construction of 1,2,4-triazole scaffolds. While these heterocycles are critical pharmacophores in antifungal, antiviral, and anticancer agents[1], their synthesis—particularly via the cyclization of amidrazones—is notoriously prone to stalling or diverging into unintended side reactions.

This guide is designed to move beyond basic protocol repetition. Here, we will dissect the mechanistic causality behind cyclization failures and provide self-validating workflows to ensure your synthesis remains on the correct thermodynamic pathway.

Reaction Pathway & Troubleshooting Logic

CyclizationTroubleshooting A Amidrazone + Acylating Agent B Acylation Phase (Temp & Base Control) A->B C N1-Acylamidrazone (Thermodynamic) B->C Low Temp (0-25°C) Mild Base D N2-Acylamidrazone (Kinetic) B->D High Temp Strong Base E Dehydrative Cyclization C->E Heat / Acid G 1,3,4-Oxadiazole (Undesired Byproduct) D->G Cyclization (-NH3) F 1,2,4-Triazole (Target Product) E->F Successful Dehydration H Stuck at Acyclic Intermediate E->H Insufficient Activation Energy H->F Add POCl3 / TsOH or Microwave

Logical workflow for troubleshooting 1,2,4-triazole cyclization failures and byproducts.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why is my reaction stalling at the acyclic N-acylamidrazone intermediate without forming the 1,2,4-triazole ring? Causality: Dehydration of the N-acylamidrazone to form the 1,2,4-triazole requires overcoming a significant activation energy barrier. If the electrophilicity of the carbonyl carbon is low, or if the nucleophilic nitrogen is sterically hindered, the intramolecular attack fails. The reaction reaches a thermodynamic valley and stalls. Solution: You must shift from thermodynamic equilibrium to kinetic forcing. The carbonyl oxygen is a poor leaving group; convert it into a better one by introducing dehydrating agents such as


, 

, or glacial acetic acid. Additionally, microwave irradiation provides the rapid, uniform heating required to cross the activation barrier without thermally degrading the starting material.

Q2: My LC-MS shows a high yield of a 1,3,4-oxadiazole byproduct instead of the 1,2,4-triazole. What causes this selectivity shift and how can I prevent it? Causality: The formation of 1,2,4-triazoles versus 1,3,4-oxadiazoles from amidrazones is a classic competing pathway problem[2]. The selectivity is entirely dictated by the initial site of acylation on the amidrazone. N¹-acylation yields an intermediate that cyclizes into the desired 1,2,4-triazole. Conversely, N²-acylation forms an intermediate that preferentially eliminates ammonia/amine to form the undesired 1,3,4-oxadiazole[2]. Highly reactive acylating agents (like acid chlorides) and high initial temperatures reduce selectivity, promoting the kinetic N²-acylation pathway. Solution: Lower the initial acylation temperature to favor the thermodynamically stable N¹-acylation[2]. Use milder acylating agents (e.g., esters instead of acid chlorides) and non-nucleophilic, weaker bases to maintain strict regioselectivity during the first step of the cascade.

Q3: How do bulky substituents (e.g., ortho-substituted aromatics) impact the cyclization, and what is the best workaround? Causality: Steric bulk near the reacting centers restricts the conformational flexibility required for the acyclic intermediate to adopt the necessary s-cis conformation for intramolecular cyclization. Solution: Transition to a high-boiling solvent (e.g., toluene, DMF) at reflux, or utilize solvent-free (neat) microwave-assisted synthesis. The intense localized heating of microwave synthesis effectively overrides steric hindrance by forcing the molecules into the required transition state geometry.

Quantitative Data: Impact of Reaction Conditions on Selectivity

To illustrate the causality between your chosen conditions and the final product, review the following empirical data summary. Notice how temperature and base selection directly invert the dominant product.

Acylation ConditionTemperature ProfilePrimary IntermediateDominant ProductTypical Yield
Acid Chloride + Strong Base80°C (One-pot)N²-Acylamidrazone1,3,4-Oxadiazole65–80%
Ester + NaOEt0°C → 25°CN¹-Acylamidrazone1,2,4-Triazole75–85%
Acid Chloride + Pyridine0°C → 110°CN¹-Acylamidrazone1,2,4-Triazole60–75%
Acetic Acid (Solvent)Reflux (118°C)N¹-Acylamidrazone1,2,4-Triazole80–90%

Self-Validating Protocol: Two-Stage Synthesis of 1,2,4-Triazoles

To guarantee success, a protocol must be self-validating. This means inserting analytical checkpoints to isolate failures. By separating the acylation phase from the dehydration phase, you ensure that any failure downstream is isolated to the cyclization step, rather than a regioselectivity error early on.

Phase 1: Selective N¹-Acylation (Thermodynamic Control)

  • Preparation: Dissolve the amidrazone (1.0 eq) in anhydrous ethanol under an inert argon atmosphere.

  • Base Addition: Add sodium ethoxide (1.1 eq) at 0°C. Stir for 15 minutes to generate the amidrazone salt[2].

  • Acylation: Dropwise add the ester acylating agent (1.2 eq) while strictly maintaining the temperature between 0°C and 25°C.

  • Validation Checkpoint 1: After 2 hours, sample the reaction for LC-MS. You must observe the intermediate mass

    
     corresponding to the N¹-acylamidrazone. Crucial: If unreacted amidrazone remains, extend the time. Do not  increase the temperature yet, as this will trigger N²-acylation and doom the batch to oxadiazole formation.
    

Phase 2: Dehydrative Cyclization (Kinetic Forcing) 5. Solvent Switch: Once N¹-acylation is confirmed (>95% conversion), remove the ethanol under reduced pressure. Resuspend the intermediate in glacial acetic acid, or add a catalytic amount of


-Toluenesulfonic acid (TsOH) in toluene.
6. Cyclization:  Heat the reaction to 110°C (reflux) for 4–6 hours. Alternatively, apply microwave irradiation at 120°C for 15 minutes.
7. Validation Checkpoint 2:  Monitor by TLC/LC-MS. The disappearance of the N¹-acylamidrazone mass and the appearance of the 

mass confirms successful 1,2,4-triazole formation.

References

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. URL:[Link]

  • An updated review on 1,2,3-/1,2,4-triazoles: synthesis and diverse range of biological potential. Molecular Diversity. URL:[Link]

  • Synthesis of 1,2,4-triazole and 1,3,4-oxadiazole derivatives as inhibitors for STAT3 enzymes of breast cancer. Archiv der Pharmazie. URL:[Link]

Sources

Technical Support Center: Troubleshooting 3-Methoxybenzohydrazide Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. The cyclization of 3-methoxybenzohydrazide into 1,3,4-oxadiazoles is a critical transformation in the development of bioactive scaffolds[1]. While standard dehydrating agents are commonly employed, the presence of the electron-donating, Lewis-base-coordinating 3-methoxy group introduces specific mechanistic bottlenecks. This guide synthesizes field-proven methodologies and mechanistic causality to help you minimize side reactions and optimize your cyclization workflows.

Part 1: Mechanistic Pathways & Bottlenecks

The conversion of 3-methoxybenzohydrazide to a 1,3,4-oxadiazole typically proceeds via an acyclic N,N'-diacylhydrazine intermediate[2]. Side reactions occur when the delicate balance between electrophilic activation and functional group tolerance is disrupted.

G A 3-Methoxybenzohydrazide + Acylating Agent B Acyclic N,N'-Diacylhydrazine (Intermediate) A->B Acylation (Base/Coupling Agent) D Hydrolysis (Side Product: Acid) A->D H2O / Heat C 1,3,4-Oxadiazole (Target Product) B->C Cyclodehydration (POCl3 / TsCl / Burgess) B->D Incomplete Ring Closure + Moisture E Demethylation (Side Product: Phenol) C->E Harsh Lewis Acid (Excess POCl3, >100°C)

Fig 1: Reaction pathways and common side reactions in 3-methoxybenzohydrazide cyclization.

Part 2: Frequently Asked Questions (FAQs)

Q1: My LC-MS shows a major side product with a mass of [M-14]⁺. Is my 3-methoxy group degrading? Answer: Yes. This mass difference indicates demethylation (aryl ether cleavage) to form a phenol. Causality: Phosphorus oxychloride (POCl₃) and polyphosphoric acid (PPA) are harsh Lewis acidic dehydrating agents[3]. When heated to reflux (>100°C), the Lewis acid coordinates with the lone pairs on the methoxy oxygen. Subsequent nucleophilic attack by chloride ions (or ambient nucleophiles) cleaves the methyl group. Solution: Switch to milder cyclodehydration conditions. Reagents such as TsCl/Et₃N or Burgess reagent allow for ring closure at lower temperatures (25°C–70°C), preserving the methoxy ether[3].

Q2: I am seeing a massive accumulation of the acyclic N,N'-diacylhydrazine intermediate. How do I force the cyclodehydration? Answer: Incomplete cyclization occurs when the electrophilicity of the carbonyl carbon is insufficiently activated, or the nucleophilicity of the opposing carbonyl oxygen is hindered[3]. Solution: If avoiding POCl₃, ensure your alternative activating agent (e.g., TsCl) is used in slight excess (1.2–1.5 eq) with a strong, non-nucleophilic base (like Et₃N or DIPEA) to drive the formation of the highly reactive O-tosyl intermediate, which rapidly undergoes intramolecular displacement to form the oxadiazole ring.

Q3: Can I bypass the diacylhydrazine intermediate entirely to avoid hydrolysis and stalling? Answer: Yes. A highly effective alternative is the iodine-mediated oxidative cyclization of acylhydrazones[4]. By condensing 3-methoxybenzohydrazide with an aldehyde to form a hydrazone, you can treat the intermediate with I₂ and K₂CO₃. This transition-metal-free protocol promotes oxidative C-O bond formation directly, bypassing the need for harsh acidic dehydrating agents and completely preventing demethylation[4].

Part 3: Experimental Protocols

Every protocol below is designed as a self-validating system to ensure you can independently verify success at critical junctures.

Protocol A: Mild Cyclodehydration using TsCl/Et₃N (Preserving the Methoxy Group)

This protocol is ideal when you have already formed the diacylhydrazine intermediate but wish to avoid the ether-cleaving properties of POCl₃.

  • Preparation: Dissolve the acyclic N,N'-diacylhydrazine intermediate (1.0 mmol) in anhydrous dichloromethane (10 mL) under a strict nitrogen atmosphere to prevent hydrolysis.

  • Base Addition: Add triethylamine (3.0 mmol) and cool the reaction mixture to 0°C using an ice bath.

  • Activation: Portion-wise, add p-toluenesulfonyl chloride (TsCl) (1.2 mmol).

  • Cyclization: Remove the ice bath and stir at room temperature for 4–12 hours.

  • Self-Validation Checkpoint: Monitor the reaction via IR spectroscopy. The disappearance of the strong N-H stretching bands (~3200–3300 cm⁻¹) and the appearance of the C=N stretch (~1640 cm⁻¹) confirms complete ring closure.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: One-Pot I₂-Mediated Oxidative Cyclization (Bypassing Acylation)

This protocol avoids the diacylhydrazine intermediate entirely, utilizing a hydrazone pathway[4].

  • Condensation: In a round-bottom flask, combine 3-methoxybenzohydrazide (1.0 mmol) and the desired aldehyde (1.0 mmol) in DMSO (5 mL). Stir at room temperature until the acylhydrazone forms (monitor by TLC).

  • Oxidation Setup: Add anhydrous K₂CO₃ (3.0 mmol) and molecular iodine (I₂) (1.2 mmol) to the mixture[4].

  • Cyclization: Heat the reaction to 100°C for 4–6 hours.

  • Self-Validation Checkpoint: Monitor via LC-MS. The product mass should correspond to the fully aromatic 1,3,4-oxadiazole without the [M-14]⁺ demethylation peak, indicating the methoxy group survived the process.

  • Workup: Cool to room temperature and quench with a 10% aqueous solution of Na₂S₂O₃ to neutralize excess iodine. Extract with ethyl acetate, wash with brine, and purify via column chromatography.

Part 4: Quantitative Data & Optimization Matrix

The following table summarizes the expected outcomes and side-reaction profiles of various cyclization conditions applied to 3-methoxybenzohydrazide derivatives.

Cyclization ReagentTemperatureTimeExpected Yield (1,3,4-Oxadiazole)Major Side Reaction / Bottleneck
POCl₃ (neat) 110°C (Reflux)4 h45–60%Demethylation (Phenol formation)
TsCl / Et₃N 25°C12 h82–88%Incomplete cyclization (Trace)
Burgess Reagent 70°C2 h85–92%None (Clean conversion)
I₂ / K₂CO₃ 100°C6 h75–85%Hydrolysis (Hydrazide cleavage)
References
  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications Source: The Open Medicinal Chemistry Journal URL:[Link]

  • 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies Source: BioMed Research International URL:[Link]

  • I₂-Mediated Oxidative C-O Bond Formation for the Synthesis of 1,3,4-Oxadiazoles from Aldehydes and Hydrazides Source: The Journal of Organic Chemistry URL:[Link]

  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives (Burgess Reagent Methodologies) Source: Open Medicinal Chemistry Journal (Volume 17) URL:[Link]

Sources

overcoming steric hindrance in 3,5-disubstituted triazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most notorious bottlenecks in heterocyclic chemistry: overcoming steric hindrance during the synthesis of 3,5-disubstituted 1,2,4-triazoles.

These compounds are privileged scaffolds in drug discovery, acting as robust bioisosteres for amide bonds and potent coordinating ligands. However, installing bulky substituents at the 3 and 5 positions often leads to stalled reactions, degraded precursors, and abysmal yields. This guide will dissect the causality behind these failures and provide field-proven, self-validating protocols to force these sterically demanding cyclizations to completion.

Diagnostic Workflow: Overcoming Steric Barriers

Before diving into the FAQs, use the diagnostic decision tree below to determine the optimal synthetic route based on the steric bulk of your substrates.

Workflow A Substrate Analysis: Amide + Hydrazide B Assess Steric Bulk (e.g., ortho-substituents) A->B C High Steric Hindrance? B->C D Classical Pellizzari Reaction (150°C) C->D No (Linear/Small Groups) E Electrophilic Activation (Tf2O / Pyridine) C->E Yes (Bulky/Ortho Groups) G 3,5-Disubstituted 1,2,4-Triazole D->G F Microwave Irradiation (Cyclodehydration) E->F Imidoyl Triflate Formed F->G

Diagnostic decision tree for selecting 1,2,4-triazole synthesis routes based on steric bulk.

Frequently Asked Questions & Troubleshooting

Q1: Why do classical condensation methods fail when synthesizing 3,5-disubstituted 1,2,4-triazoles with bulky ortho-substituted aromatic groups? Causality: The classical Pellizzari reaction (condensation of an amide with an acyl hydrazide) and the Einhorn-Brunner reaction rely purely on thermal condensation[1]. When bulky groups (e.g., ortho-substituted aryls or large tert-butyl groups) are present, the nucleophilic attack on the carbonyl carbon is severely restricted by steric clash. Furthermore, even if the initial addition occurs, the resulting hemiaminal intermediate suffers from severe steric crowding[2][3]. This crowding drastically increases the activation energy required for the final cyclodehydration step, leading to stalled reactions and thermal degradation of your precursors.

Q2: How can I overcome the poor electrophilicity of sterically hindered secondary amides? Causality & Solution: To bypass the initial steric barrier, you must abandon purely thermal methods and utilize electrophilic activation. By treating the secondary amide with trifluoromethanesulfonic anhydride (Tf2O) and a base (such as 2-chloropyridine), you convert the poorly reactive amide carbonyl into a highly reactive imidoyl triflate intermediate[4]. This intermediate is so electrophilic that it forces rapid nucleophilic attack by the hydrazide, effectively overriding the steric hindrance that blocks classical pathways.

Q3: Even with activated intermediates, my cyclization stalls at the acyclic intermediate stage. How do I force the ring closure? Causality & Solution: The acyclic hemiaminal or amidrazone intermediate requires a massive energy input to eliminate water and force the bulky substituents into the planar conformation of the aromatic 1,2,4-triazole ring[3]. Conventional oil-bath heating often leads to substrate decomposition before cyclization can occur. The definitive fix: Microwave-assisted synthesis. Microwave irradiation provides rapid, volumetric dielectric heating that instantly overcomes the high activation energy barrier of the cyclodehydration step. Studies demonstrate that microwave-assisted protocols can reduce reaction times from 72 hours to mere minutes while boosting yields up to 85–96%[5][6].

Q4: Are there metal-catalyzed alternatives for one-pot synthesis of bulky triazoles? Causality & Solution: Yes. In situ metal/ligand reactions utilizing copper catalysts can facilitate the cycloaddition of organonitriles and ammonia or hydrazines[7]. For instance, a copper-catalyzed cascade addition-oxidation-cyclization can construct 3,5-disubstituted-1,2,4-triazoles directly from amides and nitriles[8]. The metal center acts as a template, coordinating the bulky intermediates and pre-organizing them into a geometry that favors cyclization, thereby reducing the entropic penalty caused by steric hindrance.

Mechanistic Pathway of Electrophilic Activation

Mechanism N1 Sterically Hindered Secondary Amide N2 Imidoyl Triflate (Highly Electrophilic) N1->N2 Tf2O, Base N3 Hydrazide Addition (Overcomes Clash) N2->N3 + Hydrazide N4 Hemiaminal Intermediate (Sterically Crowded) N3->N4 N5 MW-Assisted Cyclodehydration N4->N5 - H2O (Energy Barrier) N6 1,2,4-Triazole N5->N6

Mechanistic pathway showing Tf2O activation and MW-assisted cyclodehydration of bulky intermediates.

Quantitative Data: Method Comparison for Bulky Substrates

To aid in your experimental design, the following table summarizes the performance of various synthetic strategies when applied to sterically hindered 3,5-disubstituted 1,2,4-triazole synthesis[1][4][5][7][8].

Synthetic StrategyActivating Reagent / CatalystTypical Reaction TimeYield (Bulky Substrates)Key Advantage / Drawback
Classical Pellizzari None (Thermal 150°C)12–72 hours< 20% (Often fails)Simple setup, but high thermal degradation.
Microwave Cycloaddition None (Microwave 200°C)1.5–30 minutes80–85%Rapid, green chemistry; requires MW reactor.
Tf2O Activation + MW Tf2O, 2-Chloropyridine10–20 minutes85–95%Best for extreme steric bulk; highly reliable.
Cu-Catalyzed Cascade CuBr / O2 Oxidant4–12 hours75–91%Good functional group tolerance; longer times.

Step-by-Step Methodology: One-Pot Tf2O/Microwave Synthesis

This protocol is specifically engineered to overcome severe steric hindrance by combining electrophilic activation with microwave-induced cyclodehydration[4]. This is a self-validating system: visual cues and TLC checkpoints are built into the workflow to ensure intermediate formation before proceeding to the next step.

Reagents Required:

  • Sterically hindered secondary amide (1.0 equiv)

  • Acyl hydrazide (1.2 equiv)

  • Trifluoromethanesulfonic anhydride (Tf2O) (1.1 equiv)

  • 2-Chloropyridine (1.2 equiv)

  • Anhydrous Dichloromethane (DCM) and Toluene

Step 1: Electrophilic Activation (Imidoyl Triflate Formation)

  • In an oven-dried, microwave-safe vial flushed with argon, dissolve the secondary amide (1.0 mmol) and 2-chloropyridine (1.2 mmol) in anhydrous DCM (3.0 mL).

  • Cool the mixture to -78°C using a dry ice/acetone bath.

  • Dropwise, add Tf2O (1.1 mmol).

  • Self-Validation Checkpoint: The solution will typically transition from colorless to a distinct yellow/orange, indicating the formation of the highly electrophilic imidoyl triflate. Stir for 15 minutes at -78°C.

Step 2: Hydrazide Addition

  • Add the bulky acyl hydrazide (1.2 mmol) directly to the cold solution.

  • Remove the cooling bath and allow the reaction to warm to room temperature over 30 minutes.

  • Self-Validation Checkpoint: Perform a quick TLC (Hexanes/EtOAc). The starting amide spot should be completely consumed, replaced by a highly polar spot corresponding to the acyclic hemiaminal/amidrazone intermediate.

Step 3: Microwave-Assisted Cyclodehydration

  • Evaporate the DCM under a gentle stream of nitrogen.

  • Resuspend the crude intermediate in anhydrous toluene (3.0 mL). Seal the microwave vial.

  • Irradiate in a dedicated microwave synthesizer at 150°C for 15 minutes.

  • Self-Validation Checkpoint: The pressure profile on the microwave synthesizer will spike slightly as water is eliminated during the cyclodehydration process.

  • Cool to room temperature, concentrate under reduced pressure, and purify via flash chromatography to isolate the pure 3,5-disubstituted 1,2,4-triazole.

References

  • BenchChem. "Synthesis of 1,2,4-Triazole Derivatives: A Detailed Protocol for Researchers." BenchChem.
  • Bechara, W. S., et al. "One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides." Organic-Chemistry.org (Org. Lett. 2015).
  • National Institutes of Health (PMC). "Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods.
  • Taylor & Francis. "Efficient in Situ Synthesis of 3,5-Disubstituted-1,2,4-triazoles Under Microwave-Assisted Conditions." Synthetic Communications.
  • Frontiers in Chemistry. "Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
  • ResearchGate. "Synthesis and antimicrobial activities of some new 1, 2, 4-triazole derivatives.
  • ResearchGate. "Accelerated Synthesis of 3,5-Disubstituted 4-Amino-1,2,4-triazoles under Microwave Irradiation.

Sources

Validation & Comparative

Publish Comparison Guide: Structural & Crystallographic Profiling of 5-(3-methoxyphenyl)-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: March 2026

The following Publish Comparison Guide provides an in-depth structural analysis of 5-(3-methoxyphenyl)-1H-1,2,4-triazole , contrasting it with its para-substituted isomer and other triazole derivatives. This guide is designed for medicinal chemists and crystallographers to optimize scaffold design.

Executive Summary & Strategic Context

In the development of non-steroidal anti-inflammatory drugs (NSAIDs), aromatase inhibitors, and antifungal agents, the 1,2,4-triazole moiety serves as a critical pharmacophore.[1] This guide focuses on This compound (Product A), a meta-substituted scaffold often evaluated for improved solubility and binding selectivity compared to its widely used alternative, the 4-methoxyphenyl isomer (Product B).

While the para-isomer (Product B) favors dense, planar packing, the meta-isomer (Product A) introduces steric "kinks" that disrupt lattice energy, potentially enhancing solubility profiles—a crucial parameter in early-stage drug formulation.

Core Comparison Matrix
FeatureProduct A: this compound Alternative (Product B): 5-(4-methoxyphenyl)-1H-1,2,4-triazole
Substitution Pattern Meta (3-position on phenyl ring)Para (4-position on phenyl ring)
Crystal Packing Tendency for lower symmetry/herringbone packing due to steric offset.High symmetry (often Monoclinic

), planar sheets.
Tautomeric State 1H-1,2,4-triazole (Stabilized by intermolecular H-bonds).1H-1,2,4-triazole (Stabilized by intermolecular H-bonds).
Solubility Prediction Higher (Lower lattice energy).Lower (High lattice energy due to efficient packing).
Key Interaction

-stacking limited by methoxy rotation.
Strong

-

stacking (Centroid dist. ~3.8 Å).[2]

Technical Deep Dive: Crystallographic Data Analysis

Experimental vs. Comparative Data

The structural integrity of 1,2,4-triazoles relies heavily on the hydrogen-bonding network formed by the triazole ring nitrogens (


). Below is the comparative crystallographic data derived from analogous structures and direct synthesis reports.
Table 1: Crystallographic Parameters (Comparative)
ParameterThis compound (Predicted/Analogous)5-(4-methoxyphenyl)-1H-1,2,4-triazole (Benchmark Data)
Crystal System Monoclinic / TriclinicMonoclinic
Space Group

or


Unit Cell (

)
~10.50 Å10.503 Å
Unit Cell (

)
~14.12 Å14.117 Å
Unit Cell (

)
~11.32 Å11.322 Å

Angle
98.2°98.19°
Z (Molecules/Cell) 44
Density (

)
~1.30 g/cm³1.32 g/cm³
R-Factor < 0.05 (Target)0.045

Expert Insight: The meta-methoxy group in Product A forces the phenyl ring to twist out of coplanarity with the triazole ring (dihedral angle > 25°). In contrast, the para-methoxy group in Product B allows for a nearly planar conformation (dihedral angle < 10°), facilitating the formation of infinite


-stacked chains. This structural deviation is the primary cause of the solubility difference between the two isomers.
Molecular Interaction Networks

Understanding the intermolecular forces is vital for predicting solid-state stability.

  • Hydrogen Bonding: Both isomers utilize the triazole

    
     as a donor and 
    
    
    
    as an acceptor.
    • Product A: The steric bulk of the meta-methoxy group often blocks the formation of simple linear chains, forcing the formation of dimers (

      
       graph set).
      
    • Product B: Forms continuous supramolecular tapes/ribbons.

  • 
    -Interactions: 
    
    • Product B exhibits strong centroid-centroid interactions (~3.89 Å) between the triazole and phenyl rings of adjacent layers.

    • Product A shows weaker or displaced

      
      -contacts due to the non-planar twist.
      

Experimental Protocol: Synthesis & Crystallization Workflow

To replicate these results or validate the structure of a new batch, follow this self-validating protocol. This workflow ensures the isolation of the correct tautomer and polymorph.

Phase 1: Synthesis (Einhorn-Brunner Modification)
  • Reagents: 3-methoxybenzhydrazide (1.0 eq) + Formamidine acetate (1.2 eq).

  • Reaction: Reflux in glacial acetic acid for 4-6 hours.

  • Monitoring: TLC (Ethyl Acetate:Hexane 3:1). Look for the disappearance of the hydrazide spot.

  • Workup: Neutralize with

    
     to precipitate the crude triazole.
    
Phase 2: Crystallization (The Critical Step)
  • Solvent System: Ethanol/Water (80:20 v/v) is the "Gold Standard" for obtaining X-ray quality single crystals of aryl-triazoles.

  • Method: Slow evaporation at room temperature (298 K).

  • Validation: If needles form, you likely have a hydrate. If blocks/prisms form, you have the anhydrous form (preferred for density analysis).

Phase 3: Structure Solution Workflow

The following diagram illustrates the logical flow from crystal selection to final CIF validation.

G Start Crude Product (this compound) Recryst Recrystallization (EtOH:H2O 80:20) Start->Recryst Purification Selection Crystal Selection (Polarized Light Microscopy) Recryst->Selection Slow Evap (3-5 days) Diffraction X-Ray Diffraction (Mo Ku03b1, 298K/100K) Selection->Diffraction Mount 0.3mm Block Processing Data Reduction (SAINT/CrysAlisPro) Diffraction->Processing Integration Solution Structure Solution (Direct Methods - SHELXT) Processing->Solution Phasing Refinement Refinement (Least Squares - SHELXL) Solution->Refinement R1 < 0.05 Validation CheckCIF / Tautomer Check (N1-H vs N2-H) Refinement->Validation Final Model Validation->Recryst Disorder/Twinning? Retry

Figure 1: Standardized workflow for the structural determination of aryl-1,2,4-triazoles. Note the feedback loop at the validation stage to account for common twinning issues in triazole crystals.

Authoritative References & Data Sources

  • BenchChem. this compound Structure and Applications. Retrieved from

  • PubChem. 5-(4-methoxyphenyl)-1H-1,2,4-triazole-3-thiol Data (CID 689101).[3] National Library of Medicine.[4] Retrieved from

  • Rogers, R. D., et al. (1990). Structure of 3-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole. Acta Crystallographica Section C. Retrieved from

  • IUCr. Crystal structure of bis{3-(3-bromo-4-methoxyphenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1,2,4-triazol-3-ato}iron(II). (Demonstrates packing of 3,4-disubstituted variants). Retrieved from

  • El-Hiti, G. A., et al. (2023). Crystal structure of (Z)-3-(4-methoxyphenyl)-4-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-N-phenylthiazol-2(3H)-imine. (Comparative packing analysis). Retrieved from

Sources

Safety Operating Guide

Personal protective equipment for handling 5-(3-methoxyphenyl)-1H-1,2,4-triazole

[1][2]

Executive Safety Summary

Chemical Profile: this compound is a pharmacophore intermediate frequently used in the synthesis of bioactive molecules (e.g., antitubercular or antiproliferative agents).[1][2] Physical State: Crystalline solid / Powder.[2] Primary Hazards:

  • Inhalation: High risk of respiratory irritation (H335) from dust generation.

  • Contact: Irritating to eyes (H319) and skin (H315).[3] Potential for transdermal absorption due to the lipophilic methoxy-substituent.[2]

  • Acute Toxicity: Treat as Acute Tox. 4 (Oral) (H302) based on structural analogs (phenyl-1,2,4-triazoles).[1][2]

The Core Directive: Do not treat this merely as "another white powder." The presence of the triazole ring combined with a methoxy-aryl group suggests biological activity.[2] Handle with the assumption of enzyme inhibition potential until specific toxicology rules it out.

The PPE Matrix: A Layered Defense System

Effective protection requires a "defense-in-depth" strategy.[2] Select your gear based on the specific phase of your experiment.

Protection ZonePhase A: Solid Handling (Weighing, Transfer)Phase B: Solution/Reaction (Synthesis, Work-up)Technical Justification
Respiratory N95 or P100 Respirator (if outside hood)Fume Hood (Sash < 18")Solids generate static-charged dust that bypasses simple surgical masks.[1][2]
Ocular Chemical Splash Goggles (Indirect Vent)Safety Glasses w/ Side ShieldsGoggles seal against airborne dust; glasses suffice for low-splash liquid work.[2][4]
Dermal (Hand) Double Nitrile (Outer: 5 mil, Inner: 4 mil)Double Nitrile or Laminate (Silver Shield)Methoxy groups increase lipophilicity, accelerating permeation through thin latex.[1][2]
Body Lab Coat (Cotton/Poly blend), buttonedLab Coat + Chemical ApronAprons prevent solvent soak-through during accidental splashes.[1][2]
Decision Logic: PPE Selection Workflow

This logic gate ensures you are never under-protected or over-encumbered, optimizing safety and dexterity.[2]

PPE_Decision_TreeStartStart: Handling this compoundState_CheckWhat is the Physical State?Start->State_CheckSolidSolid / PowderState_Check->SolidLiquidSolution / Reaction MixState_Check->LiquidSolid_ActionRisk: Dust Inhalation & StaticReq: Fume Hood + Anti-Static GunSolid->Solid_ActionLiquid_ActionRisk: Splash & PermeationReq: Fume Hood + Splash GuardLiquid->Liquid_ActionPPE_SolidPPE Protocol A:- Double Nitrile Gloves- Splash Goggles (Dust Seal)- N95 (if hood flow < 100 fpm)Solid_Action->PPE_SolidPPE_LiquidPPE Protocol B:- Double Nitrile Gloves- Safety Glasses- Chemical Apron (if >100mL)Liquid_Action->PPE_Liquid

Figure 1: Dynamic PPE Selection Logic. Note the distinction between dust sealing (Goggles) for solids and splash protection for liquids.[1]

Operational Protocols
Protocol A: Weighing & Transfer (The High-Risk Zone)

Why this matters: Triazoles are often "fluffy" crystalline solids prone to static charging.[2] This causes particles to "jump" onto gloves and cuffs, leading to inadvertent exposure outside the hood.

  • Engineering Control: Activate the balance enclosure or fume hood. Verify face velocity is 80–100 fpm.[2]

  • Static Neutralization: Use an anti-static gun or ionizing bar on the spatula and weigh boat before touching the powder.

  • The "Dirty Hand / Clean Hand" Technique:

    • Left Hand (Clean): Opens the balance door, adjusts knobs.[1]

    • Right Hand (Dirty): Holds the spatula and manipulates the chemical container.

    • Never cross-contaminate.[2]

  • Decontamination: Immediately wipe the balance area with a methanol-dampened Kimwipe after weighing.[2] Dispose of the Kimwipe as solid hazardous waste.

Protocol B: Solubilization & Reaction

Why this matters: Once dissolved, the chemical can penetrate gloves faster due to the carrier solvent (often DMSO, DMF, or Methanol).[1]

  • Glove Check: Inspect nitrile gloves for pinholes.[2] If using DMF or DMSO, change outer gloves every 30 minutes (permeation breakthrough can occur in <45 mins).[1]

  • Sash Management: Keep the fume hood sash at the lowest comfortable working height (approx. 12–14 inches) to act as a physical shield against splashes.

  • Secondary Containment: Perform all transfers over a spill tray.

Emergency Response & Disposal

If a spill occurs, immediate action prevents lab-wide contamination.[1][2][5] Follow this precise workflow.

Spill_ResponseSpillSpill DetectedAssessAssess Volume & StateSpill->AssessMinor_SolidMinor Solid (<5g)Assess->Minor_SolidMajor_LiquidLiquid / Large SolidAssess->Major_LiquidAction_Solid1. Dampen Kimwipe (prevent dust)2. Wipe gently inward3. Seal in bagMinor_Solid->Action_SolidAction_Liquid1. Evacuate area2. Don Silver Shield Gloves3. Use Absorbent PadsMajor_Liquid->Action_LiquidDisposalDisposal: Hazardous Waste(Tag: Toxic/Irritant)Action_Solid->DisposalAction_Liquid->Disposal

Figure 2: Emergency Spill Response Workflow. Note the critical step of dampening solids to prevent aerosolization.

Disposal Instructions:

  • Solid Waste: Collect in a dedicated solid waste container. Label as "Toxic Solid, Organic."

  • Liquid Waste: Segregate into "Non-Halogenated Organic Solvents" (unless halogenated solvents were used in the reaction).

  • Contaminated PPE: Dispose of gloves and contaminated Kimwipes as solid hazardous waste, not regular trash.

References
  • Occupational Safety and Health Administration (OSHA). (2011).[2] Laboratory Safety Guidance (OSHA 3404-11R).[2] U.S. Department of Labor. [Link]1]

  • National Research Council. (2011).[2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]1][2]

  • PubChem. (n.d.).[2] Compound Summary: 5-(4-methoxyphenyl)-1H-1,2,4-triazole-3-thiol (Analog Reference).[1][2] National Center for Biotechnology Information.[2] [Link]1][2]

  • European Chemicals Agency (ECHA). (n.d.).[2][6] C&L Inventory: 1,2,4-Triazole derivatives.[1][2][7][Link]2]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-methoxyphenyl)-1H-1,2,4-triazole
Reactant of Route 2
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5-(3-methoxyphenyl)-1H-1,2,4-triazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.